Fen1-IN-SC13
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[3-[(2,4-dioxo-3-propylthieno[3,2-d]pyrimidin-1-yl)methyl]phenyl]-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3S/c1-2-12-26-23(29)22-20(11-13-31-22)27(24(26)30)16-18-9-6-10-19(14-18)25-21(28)15-17-7-4-3-5-8-17/h3-11,13-14H,2,12,15-16H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USTMMKOHIRMBIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C=CS2)N(C1=O)CC3=CC(=CC=C3)NC(=O)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O3S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Fen1-IN-SC13: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
A Comprehensive Overview for Researchers and Drug Development Professionals
Introduction
Flap endonuclease 1 (FEN1) is a critical enzyme involved in DNA replication and repair, making it an attractive target for cancer therapy.[1][2][3] Overexpression of FEN1 is observed in numerous cancers and is associated with tumor progression and resistance to chemotherapy.[4] This technical guide provides an in-depth overview of the discovery, synthesis, and biological characterization of Fen1-IN-SC13, a potent and specific small molecule inhibitor of FEN1.
Discovery of this compound
This compound was identified through a high-throughput screening (HTS) campaign of a diverse chemical library to discover novel inhibitors of FEN1's endonuclease activity. The primary screening assay was a fluorescence-based method designed to measure the cleavage of a 5' flap DNA substrate by recombinant human FEN1 protein. Initial hits from the HTS were further evaluated in secondary assays to confirm their activity and determine their specificity.
SC13 emerged as a promising lead compound due to its potent inhibition of FEN1 and high specificity. It demonstrated minimal inhibitory activity against other DNA repair enzymes, such as apurinic/apyrimidinic endonuclease 1 (APE1), DNA polymerase β (Pol β), and DNA ligase I, highlighting its selective mode of action.
Chemical Synthesis of this compound
While a detailed, step-by-step synthesis protocol for this compound has not been publicly disclosed, a plausible synthetic route can be devised based on established methods for the synthesis of thieno[3,2-d]pyrimidine derivatives.
Chemical Information:
| Identifier | Value |
| IUPAC Name | N-[3-[(3,4-dihydro-2,4-dioxo-3-propylthieno[3,2-d]pyrimidin-1(2H)-yl)methyl]phenyl]-benzeneacetamide |
| CAS Number | 2098776-03-3 |
| Molecular Formula | C24H23N3O3S |
| Molecular Weight | 433.5 g/mol |
Proposed Synthesis Workflow:
The synthesis of this compound can be envisioned as a multi-step process starting from a substituted thiophene precursor, leading to the formation of the core thieno[3,2-d]pyrimidine scaffold, followed by functionalization to yield the final product.
Caption: Proposed synthetic workflow for this compound.
Biological Activity and Mechanism of Action
This compound exerts its anti-tumor effects by specifically inhibiting the endonuclease activity of FEN1, which leads to the accumulation of unresolved DNA flap structures during DNA replication and repair. This, in turn, causes replication stress, DNA damage, and ultimately, cell death, particularly in cancer cells that are often more reliant on FEN1 due to underlying defects in other DNA repair pathways.
Key Biological Effects:
-
Inhibition of FEN1 Activity: SC13 potently inhibits the flap endonuclease activity of FEN1 in biochemical assays.
-
Induction of DNA Damage: Treatment of cancer cells with SC13 leads to an increase in markers of DNA double-strand breaks, such as γH2AX foci.
-
Cell Cycle Arrest: SC13 induces cell cycle arrest, primarily at the G1/S phase, preventing cells from entering the DNA synthesis phase with unresolved DNA replication intermediates.
-
Apoptosis Induction: By inducing significant DNA damage, SC13 triggers the intrinsic apoptotic pathway in cancer cells.
-
Sensitization to Chemotherapy and Radiotherapy: SC13 has been shown to synergize with DNA damaging agents like cisplatin and ionizing radiation, enhancing their therapeutic efficacy.[5]
-
Promotion of CAR-T Cell Infiltration: In the context of solid tumors, SC13 can induce the release of cytoplasmic double-stranded DNA, which activates the cGAS-STING signaling pathway.[6] This leads to the production of chemokines that attract and enhance the infiltration of CAR-T cells into the tumor microenvironment.[6]
Quantitative Biological Data:
| Assay | Cell Line | Parameter | Value | Reference |
| Cell Viability | MCF7 | IC50 | 25 µM | (He et al., 2016) |
| FEN1 Inhibition | in vitro | IC50 | 5 µM | (He et al., 2016) |
| Cell Viability (with IR) | HeLa | Survival Rate (SC13 alone) | 54.5% | [5] |
| Cell Viability (with IR) | HeLa | Survival Rate (IR alone) | 74.8% | [5] |
| Cell Viability (with IR) | HeLa | Survival Rate (SC13 + IR) | < 20% | [5] |
| Apoptosis (with IR) | HeLa | Apoptotic Rate (Control) | 3.2% | [5] |
| Apoptosis (with IR) | HeLa | Apoptotic Rate (IR alone) | 5.0% | [5] |
| Apoptosis (with IR) | HeLa | Apoptotic Rate (SC13 alone) | 4.8% | [5] |
| Apoptosis (with IR) | HeLa | Apoptotic Rate (SC13 + IR) | 14.3% | [5] |
Experimental Protocols
FEN1 Inhibition Assay (Fluorescence-Based):
-
Substrate Preparation: A fluorescently labeled DNA substrate containing a 5' flap is synthesized. The fluorophore is typically quenched by a quencher placed in proximity on the DNA strand.
-
Reaction Mixture: Recombinant human FEN1 enzyme is incubated with the DNA substrate in a suitable reaction buffer containing MgCl2.
-
Inhibitor Addition: this compound, dissolved in DMSO, is added to the reaction mixture at various concentrations.
-
Incubation: The reaction is incubated at 37°C for a specified time.
-
Fluorescence Measurement: Upon cleavage of the 5' flap by FEN1, the fluorophore is released from the quencher, resulting in an increase in fluorescence. The fluorescence intensity is measured using a plate reader.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration.
Cell Viability Assay (MTT Assay):
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of this compound (or in combination with other drugs) for a specified duration (e.g., 48-72 hours).
-
MTT Addition: MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO or isopropanol with HCl).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control, and IC50 values are determined.
Immunofluorescence for γH2AX Foci:
-
Cell Culture and Treatment: Cells are grown on coverslips and treated with this compound.
-
Fixation and Permeabilization: Cells are fixed with paraformaldehyde and permeabilized with a detergent (e.g., Triton X-100).
-
Blocking: Non-specific antibody binding is blocked using a blocking solution (e.g., bovine serum albumin in PBS).
-
Primary Antibody Incubation: Cells are incubated with a primary antibody specific for phosphorylated H2AX (γH2AX).
-
Secondary Antibody Incubation: After washing, cells are incubated with a fluorescently labeled secondary antibody.
-
Counterstaining and Mounting: The nuclei are counterstained with DAPI, and the coverslips are mounted on microscope slides.
-
Imaging and Analysis: The cells are visualized using a fluorescence microscope, and the number of γH2AX foci per nucleus is quantified.
Signaling Pathways and Experimental Workflows
FEN1's Role in DNA Replication and Repair:
Caption: Role of FEN1 in DNA replication and repair pathways.
Mechanism of SC13-Induced CAR-T Cell Infiltration:
Caption: SC13 enhances CAR-T cell infiltration via the cGAS-STING pathway.[6]
Conclusion
This compound is a valuable research tool for studying the biological functions of FEN1 and holds promise as a potential therapeutic agent for the treatment of various cancers. Its specific mechanism of action, which involves the targeted inhibition of FEN1's endonuclease activity, leads to synthetic lethality in cancer cells with underlying DNA repair deficiencies. Furthermore, its ability to modulate the tumor microenvironment and enhance the efficacy of immunotherapies like CAR-T cell therapy opens up new avenues for combination treatment strategies. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. FEN1 inhibitor increases sensitivity of radiotherapy in cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and mechanistic insights into thieno[3,2-d]pyrimidine and heterocyclic fused pyrimidines inhibitors targeting tubulin for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as novel FMS inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. theraindx.com [theraindx.com]
- 6. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
Fen1-IN-SC13: A Technical Guide to a Potent FEN1 Inhibitor for Cancer Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Flap endonuclease 1 (FEN1) is a critical enzyme in DNA replication and repair, making it a compelling target for cancer therapy. Overexpression of FEN1 is observed in numerous cancers and is associated with tumor progression and resistance to treatment. Fen1-IN-SC13 is a small molecule inhibitor that specifically targets the nuclease activity of FEN1, leading to impaired DNA repair, cell cycle arrest, and apoptosis in cancer cells. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and biological activity of this compound. Detailed experimental protocols and key quantitative data are presented to facilitate its application in research and drug development.
Chemical Structure and Physicochemical Properties
This compound, with the chemical name N-(3-((2,4-dioxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)methyl)phenyl)-2-phenylacetamide, is a potent and specific inhibitor of FEN1.[1] Its chemical properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C24H23N3O3S | [1] |
| Molecular Weight | 433.5 g/mol | [1] |
| CAS Number | 2098776-03-3 | [1] |
| Appearance | Solid | |
| Solubility | Soluble in DMSO | |
| SMILES | O=C(NC1=CC=CC(CN(C(C=CS2)=C2C(N3CCC)=O)C3=O)=C1)CC4=CC=CC=C4 | |
| InChI Key | USTMMKOHIRMBIV-UHFFFAOYSA-N |
Mechanism of Action
This compound exerts its anticancer effects by specifically inhibiting the flap endonuclease activity of FEN1. FEN1 plays a crucial role in two major DNA metabolic pathways:
-
Okazaki Fragment Maturation: During lagging strand DNA synthesis, FEN1 is responsible for removing the 5' RNA-DNA flaps that are formed as DNA polymerase synthesizes DNA in short segments called Okazaki fragments.
-
Base Excision Repair (BER): In the long-patch BER pathway, FEN1 removes the 5' flap generated after DNA polymerase fills the gap left by the removal of a damaged base.
By inhibiting FEN1, SC13 disrupts these essential processes, leading to the accumulation of unprocessed DNA flaps. This accumulation can cause replication fork stalling, DNA double-strand breaks (DSBs), and genomic instability, ultimately triggering cell cycle arrest and apoptosis in cancer cells.
Signaling Pathway of FEN1 Inhibition by SC13
The following diagram illustrates the central role of FEN1 in DNA replication and repair and the consequences of its inhibition by this compound.
References
Technical Guide: The Fen1-IN-SC13 Binding Site on Flap Endonuclease 1 (FEN1)
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed technical overview of the interaction between the small molecule inhibitor Fen1-IN-SC13 and its target, Flap Endonuclease 1 (FEN1). FEN1 is a critical enzyme in DNA replication and repair, and its inhibition is a promising strategy in oncology. This guide covers the specific binding site of this compound, quantitative data on its interaction, detailed experimental protocols for characterization, and the downstream cellular consequences of its inhibitory action.
Introduction to FEN1 and this compound
Flap Endonuclease 1 (FEN1) is a structure-specific metallonuclease essential for maintaining genomic stability. It plays a crucial role in two primary pathways: the maturation of Okazaki fragments during lagging-strand DNA synthesis and long-patch base excision repair (LP-BER)[1][2]. By removing 5' RNA/DNA flaps, FEN1 creates a ligatable nick, a vital step for completing DNA replication and repair[1][3]. Due to its elevated expression in various cancers and its critical role in DNA metabolism, FEN1 has emerged as a significant target for anticancer drug development[3][4].
This compound (hereafter referred to as SC13) is a novel small molecule inhibitor designed to specifically target the nuclease activity of FEN1[4]. By blocking FEN1, SC13 disrupts DNA replication and repair processes, leading to the accumulation of DNA double-strand breaks (DSBs) and inducing cytotoxicity in cancer cells[4]. Its development represents a targeted approach to exploit the reliance of cancer cells on specific DNA repair pathways.
The this compound Binding Site on FEN1
The binding interaction of SC13 with the FEN1 protein has been elucidated primarily through computational modeling and molecular dynamics simulations[4].
Predicted Binding Pocket: Using druggable site prediction algorithms, SC13 was predicted to bind within a key pocket of the FEN1 protein[4]. Subsequent docking studies and 50-nanosecond metadynamics simulations confirmed that SC13 stably occupies this site[4].
Key Interacting Residues: The interaction is stabilized by the formation of four specific hydrogen bonds between the SC13 molecule and amino acid residues within the FEN1 binding pocket. These residues are:
While a co-crystal structure of SC13 with FEN1 is not publicly available, studies of other N-hydroxyurea-based FEN1 inhibitors show them binding in the active site and coordinating the two catalytic magnesium ions that are critical for DNA cleavage[1]. This suggests that SC13 likely functions by directly occluding the active site, thereby preventing substrate entry and catalysis.
Quantitative Binding and Inhibition Data
The physical interaction and inhibitory potency of SC13 have been quantified using various biophysical and biochemical methods. While a specific IC50 value from in vitro nuclease assays is not detailed in the provided literature, its binding affinity and specificity have been established.
| Parameter | Value | Method | Reference |
| Binding Affinity (ΔG) | ~ -4.2 kcal/mol | Metadynamics Simulation | [4] |
| Specificity | Inhibits FEN activity; does not inhibit EXO or GEN activity of FEN1, nor does it affect APE1, Pol β, DNA ligase I, or DNase I. | Biochemical Nuclease Assays | [4] |
Circular dichroism spectroscopy has also confirmed a direct physical interaction, showing a distinct conformational change in the FEN1 protein upon the addition of SC13[4].
Experimental Methodologies
The characterization of the SC13-FEN1 interaction relies on a combination of computational, biochemical, and cellular assays.
Computational Docking and Molecular Dynamics
This protocol outlines the in silico method used to predict and validate the binding mode of SC13 to FEN1.
-
Receptor Preparation: The three-dimensional crystal structure of human FEN1 is obtained from a protein database (e.g., PDB). The structure is prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.
-
Druggable Site Prediction: An algorithm (e.g., Druggable Site Prediction - DSP) is used to identify potential small-molecule binding pockets on the surface of FEN1[4].
-
Ligand Docking: The 3D structure of SC13 is docked into the predicted binding sites using molecular docking software. The program calculates the most favorable binding poses based on a scoring function that estimates binding affinity.
-
Molecular Dynamics (MD) Simulation: The most promising docked complex (FEN1-SC13) is subjected to an MD simulation (e.g., for 50 ns) in a simulated aqueous environment[4]. This simulation assesses the stability of the interaction over time.
-
Binding Free Energy Calculation: The simulation trajectory is analyzed to calculate the potential of mean force, which provides an estimate of the binding free energy (affinity)[4].
In Vitro FEN1 Nuclease Activity Assay (Fluorescence-Based)
This is a common method to measure the enzymatic activity of FEN1 and assess the potency of inhibitors like SC13.
-
Substrate Design: A synthetic double-flap DNA substrate is created by annealing three separate oligonucleotides. One strand contains a fluorophore (e.g., 6-FAM) on the 5'-flap, and another strand contains a quencher (e.g., BHQ-1) positioned nearby. In the intact substrate, the fluorescence is quenched[5].
-
Reaction Mixture Preparation: The assay is performed in a reaction buffer typically containing 50 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 1 mM DTT, and 0.1 mg/mL BSA[1][6].
-
Inhibitor Incubation: Recombinant human FEN1 protein is pre-incubated with varying concentrations of SC13 (or a vehicle control, like DMSO) for a set period at room temperature.
-
Reaction Initiation: The reaction is started by adding the fluorescent DNA substrate to the enzyme-inhibitor mixture[1][5].
-
Data Acquisition: The fluorescence intensity is measured kinetically over time using a plate reader at appropriate excitation and emission wavelengths[5]. As FEN1 cleaves the 5'-flap, the fluorophore is released from the quencher, resulting in an increase in fluorescence.
-
Data Analysis: The initial reaction rates are calculated from the linear phase of the fluorescence curve. The percentage of inhibition is determined for each SC13 concentration, and the data are fitted to a dose-response curve to calculate the IC50 value.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify the direct binding of an inhibitor to its target protein within a cellular environment.
-
Cell Treatment: Intact cancer cells are treated with either SC13 or a vehicle control for a specified duration.
-
Heating: The cell suspensions are divided into aliquots and heated to a range of different temperatures for a short period (e.g., 3 minutes). Ligand binding stabilizes the target protein, increasing its thermal stability.
-
Cell Lysis and Fractionation: Cells are lysed, and the soluble protein fraction is separated from the precipitated (denatured) protein fraction by centrifugation.
-
Protein Detection: The amount of soluble FEN1 remaining in the supernatant at each temperature is quantified using Western blotting or another sensitive protein detection method.
-
Data Analysis: A "melting curve" is generated by plotting the amount of soluble FEN1 as a function of temperature. A shift in this curve to a higher temperature in the SC13-treated cells compared to the control indicates direct target engagement.
Visualizations: Workflows and Pathways
Diagram 1: Experimental Workflow
Caption: Experimental workflow for identifying and characterizing FEN1 inhibitors.
Diagram 2: Mechanism of Action
References
- 1. Complementary non-radioactive assays for investigation of human flap endonuclease 1 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interacting partners of FEN1 and its role in the development of anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Targeting DNA Flap Endonuclease 1 to Impede Breast Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Evolutionarily Conserved Synthetic Lethal Interaction Network Identifies FEN1 as a Broad-Spectrum Target for Anticancer Therapeutic Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The DNA–protein interaction modes of FEN-1 with gap substrates and their implication in preventing duplication mutations - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Fen1-IN-SC13 in DNA Replication Stress: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flap endonuclease 1 (FEN1) is a critical enzyme involved in DNA replication and repair, primarily responsible for the removal of 5' RNA/DNA flaps during Okazaki fragment maturation in lagging strand synthesis. Its precise activity is essential for maintaining genomic stability. Dysregulation of FEN1 has been implicated in various cancers, making it an attractive target for therapeutic intervention. Fen1-IN-SC13 (hereafter referred to as SC13) is a small molecule inhibitor of FEN1 that has shown promise in preclinical cancer models. This technical guide provides an in-depth analysis of the role of SC13 in inducing DNA replication stress, summarizing key quantitative data, detailing experimental protocols, and visualizing associated molecular pathways.
Core Mechanism: Inducing Replication Stress through FEN1 Inhibition
SC13 specifically inhibits the endonuclease activity of FEN1.[1] This inhibition directly disrupts the maturation of Okazaki fragments, leading to the accumulation of unprocessed 5' flaps.[2][3] The persistence of these flaps can stall the progression of replication forks, leading to a state of DNA replication stress. This stress is characterized by the accumulation of single-stranded DNA (ssDNA), the activation of DNA damage response (DDR) pathways, and ultimately, the formation of DNA double-strand breaks (DSBs).[4]
Quantitative Effects of this compound
The following tables summarize the quantitative data available on the effects of SC13 on cancer cells, providing key metrics for researchers and drug developers.
Table 1: IC50 Values of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| MCF7 | Breast Cancer | Not explicitly stated, but cytotoxicity observed in the 10-50 µM range | [3] |
| PC-3 | Prostate Cancer | ~20 (from graphical data) | [5] |
| HepG2 | Hepatocellular Carcinoma | 10-50 | [5] |
| HTB-26 (MDA-MB-231) | Breast Cancer | 10-50 | [5] |
| HCT116 | Colorectal Cancer | 22.4 | [5] |
Table 2: Effects of this compound on Cell Viability and Apoptosis
| Cell Line | Treatment | Effect | Quantitative Value | Citation |
| HeLa | SC13 | Cell Viability | 54.5% survival | [6] |
| HeLa | SC13 + Ionizing Radiation (IR) | Cell Viability | Dramatically inhibited | [6] |
| HeLa | SC13 | Apoptosis Rate | 4.8% | [6] |
| HeLa | SC13 + IR | Apoptosis Rate | 14.3% | [6] |
| PC3 & DU145 | SC13 (20 µM) + Camptothecin | Cell Viability | Synergistic inhibition | [7] |
Table 3: this compound Induced DNA Damage Markers
| Cell Line | Treatment | Marker | Observation | Citation |
| MCF7 | SC13 | γH2AX | Increased levels | [3] |
| MDA-MB-231 | SC13 | γH2AX | Increased levels | [3] |
| PC3 | SC13 (12h) | γH2AX | Stimulated levels | [8] |
| Tumor Cells | SC13 (20 µM, 48h) | Cytosolic dsDNA | Increased levels | [9] |
Signaling Pathways and Experimental Workflows
Signaling Pathway: FEN1 Inhibition leading to cGAS-STING Activation
Inhibition of FEN1 by SC13 leads to the accumulation of unprocessed Okazaki fragments and stalled replication forks. This results in the generation of cytosolic double-stranded DNA (dsDNA) fragments. These cytosolic dsDNA fragments are recognized by the cyclic GMP-AMP synthase (cGAS), which then synthesizes cyclic GMP-AMP (cGAMP). cGAMP, in turn, binds to and activates the stimulator of interferon genes (STING), leading to the downstream activation of transcription factors like IRF3 and NF-κB. This signaling cascade culminates in the production of type I interferons and other pro-inflammatory cytokines, contributing to an anti-tumor immune response.[9]
Experimental Workflow: Analysis of DNA Replication Stress
A typical workflow to investigate the role of SC13 in inducing DNA replication stress involves a combination of cellular and molecular biology techniques.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted from a study on the cytotoxicity of SC13 in MCF7 cells.[3]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 20, 50 µM) for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Immunofluorescence for γH2AX Foci
This protocol is a generalized procedure based on standard immunofluorescence techniques and information from studies involving SC13.[3][8]
-
Cell Culture and Treatment: Grow cells on coverslips in a 24-well plate. Treat with this compound at the desired concentration and duration (e.g., 20-50 µM for 12-24 hours).
-
Fixation: Wash cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash with PBS and block with 1% BSA in PBST (PBS + 0.1% Tween 20) for 1 hour.
-
Primary Antibody Incubation: Incubate with a primary antibody against γH2AX (e.g., anti-phospho-Histone H2A.X Ser139) diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash three times with PBST and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-rabbit IgG) for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Wash three times with PBST, counterstain with DAPI for 5 minutes, wash again, and mount the coverslips on microscope slides with an antifade mounting medium.
-
Imaging and Analysis: Visualize foci using a fluorescence microscope and quantify the number of foci per cell using image analysis software like ImageJ.
DNA Fiber Analysis
This is a general protocol for DNA fiber analysis to measure replication fork dynamics. Specific quantitative data for SC13 is an area for further research.
-
Cell Labeling: Pulse-label cells with 25 µM CldU (5-chloro-2'-deoxyuridine) for 20-30 minutes, followed by washing and a second pulse with 250 µM IdU (5-iodo-2'-deoxyuridine) for 20-30 minutes. This compound can be added during the second pulse to assess its immediate effect on fork progression.
-
Cell Lysis: Harvest and resuspend approximately 2 x 10^5 cells in PBS. Mix 2.5 µL of the cell suspension with 7.5 µL of lysis buffer (200 mM Tris-HCl pH 7.5, 50 mM EDTA, 0.5% SDS) on a glass slide.
-
DNA Spreading: After 2-4 minutes, tilt the slide to allow the DNA to spread down the slide.
-
Fixation: Air dry the slide and fix the DNA fibers in a 3:1 methanol:acetic acid solution for 10 minutes.
-
Denaturation and Staining: Denature the DNA with 2.5 M HCl for 1 hour. Block with 1% BSA in PBS and then incubate with primary antibodies against CldU (rat anti-BrdU) and IdU (mouse anti-BrdU). Follow with appropriate fluorescently labeled secondary antibodies.
-
Imaging and Measurement: Acquire images using a fluorescence microscope. Measure the lengths of the CldU and IdU tracks using image analysis software. Fork speed can be calculated from the length of the tracks and the labeling time.
Conclusion
This compound is a potent inhibitor of FEN1 that effectively induces DNA replication stress in cancer cells. By disrupting Okazaki fragment maturation, SC13 leads to replication fork stalling, DNA damage, and the activation of innate immune signaling pathways. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals investigating FEN1 inhibition as a therapeutic strategy. Further research focusing on the detailed quantitative effects of SC13 on replication fork dynamics and its synergy with other DNA damaging agents will be crucial for its clinical development.
References
- 1. Single-Molecule DNA Fiber Analyses to Characterize Replication Fork Dynamics in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-Molecule Inhibitors Targeting FEN1 for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting DNA Flap Endonuclease 1 to Impede Breast Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. FEN1 inhibitor increases sensitivity of radiotherapy in cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
The Impact of Fen1-IN-SC13 on Okazaki Fragment Maturation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flap endonuclease 1 (FEN1) is a critical enzyme in DNA replication and repair, playing an essential role in the maturation of Okazaki fragments on the lagging strand. Its dysfunction is implicated in various cancers, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth analysis of the effects of a specific FEN1 inhibitor, Fen1-IN-SC13 (hereafter referred to as SC13), on the intricate process of Okazaki fragment maturation.
Core Mechanism of Action of this compound
SC13 functions as a specific inhibitor of the flap endonuclease activity of FEN1.[1] This targeted inhibition disrupts the normal processing of Okazyki fragments, which are short, newly synthesized DNA fragments on the lagging strand. During DNA replication, FEN1 is responsible for removing the 5' RNA primers from these fragments, a crucial step for their subsequent ligation into a continuous DNA strand. By blocking FEN1's ability to cleave these RNA flaps, SC13 effectively stalls the maturation process. This leads to an accumulation of unprocessed Okazaki fragments, which can trigger DNA damage responses, genomic instability, and ultimately, cell death in rapidly dividing cancer cells.[1]
Quantitative Data on this compound Inhibition
| Parameter | Observation | Reference |
| FEN1 Activity Inhibition | SC13 specifically inhibits the 5' flap endonuclease activity of FEN1. | [1] |
| Okazaki Fragment Maturation | In in vitro reconstitution assays, SC13 decreases the efficiency of RNA primer flap removal and prevents subsequent DNA ligation. | [1] |
| Long Patch Base Excision Repair (LP-BER) | SC13 impairs the LP-BER pathway, which also relies on FEN1's flap removal activity. | [2] |
| Cellular Effects | Treatment of cancer cells with SC13 leads to the accumulation of DNA double-strand breaks and induces cytotoxicity. | [1] |
| Synergistic Effects | SC13 sensitizes cancer cells to DNA damaging agents and chemotherapeutic drugs. | [1][2] |
Experimental Protocols
In Vitro FEN1 Activity Assay
This assay is fundamental to determining the inhibitory effect of compounds like SC13 on FEN1's endonuclease activity.
Methodology:
-
Substrate Preparation: A fluorescently labeled DNA substrate mimicking a 5' flap structure is synthesized. This typically involves a central template oligonucleotide annealed to an upstream primer and a downstream oligonucleotide containing the 5' flap with a fluorophore and a quencher on opposing strands. In the intact substrate, the quencher suppresses the fluorophore's signal.
-
Reaction Mixture: Purified recombinant human FEN1 is incubated with the flap substrate in a reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM DTT, and 0.1 mg/ml BSA).
-
Inhibitor Addition: SC13, dissolved in a suitable solvent (e.g., DMSO), is added to the reaction mixture at varying concentrations. A control reaction with the solvent alone is also prepared.
-
Incubation: The reaction is incubated at 37°C for a defined period (e.g., 30 minutes).
-
Measurement: FEN1 cleavage of the flap separates the fluorophore from the quencher, resulting in an increase in fluorescence. The fluorescence intensity is measured using a plate reader.
-
Data Analysis: The percentage of inhibition is calculated relative to the control, and the IC50 value (the concentration of inhibitor required to reduce FEN1 activity by 50%) is determined by plotting inhibition versus inhibitor concentration.
In Vitro Okazaki Fragment Maturation Reconstitution Assay
This assay recapitulates the key steps of Okazaki fragment processing to assess the impact of inhibitors.
Methodology:
-
Substrate Preparation: A DNA substrate mimicking a gap between two Okazaki fragments with an RNA-DNA flap on the downstream fragment is constructed. The upstream DNA fragment is often radiolabeled for detection.
-
Reconstitution of the Maturation Machinery: The assay includes a cocktail of purified proteins essential for Okazaki fragment maturation:
-
FEN1
-
DNA Polymerase δ (Pol δ)
-
Proliferating Cell Nuclear Antigen (PCNA)
-
Replication Factor C (RFC)
-
DNA Ligase I
-
-
Reaction Conditions: The reaction is carried out in a buffer containing dNTPs and ATP at 37°C.
-
Inhibitor Treatment: SC13 is added to the reaction mixture to assess its effect on the maturation process.
-
Analysis of Products: The reaction products are resolved by denaturing polyacrylamide gel electrophoresis and visualized by autoradiography. Successful maturation results in a ligated, full-length DNA product. Inhibition by SC13 will result in the accumulation of unligated, shorter DNA fragments.[1]
Signaling Pathways and Experimental Workflows
Okazaki Fragment Maturation Pathway and the Effect of SC13
The following diagram illustrates the canonical Okazaki fragment maturation pathway and the point of intervention by SC13.
References
The Impact of Fen1-IN-SC13 on the Base Excision Repair Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Flap Endonuclease 1 (FEN1) is a critical enzyme in the maintenance of genomic integrity, playing pivotal roles in both DNA replication and repair. Specifically, it is an indispensable component of the Long-Patch Base Excision Repair (LP-BER) pathway, responsible for excising 5' flap intermediates generated during the repair of damaged DNA. Due to its frequent overexpression in various cancers, FEN1 has emerged as a promising target for anticancer therapies. This document provides a detailed technical overview of a specific small-molecule inhibitor, Fen1-IN-SC13 (hereafter referred to as SC13), and its targeted impact on the BER pathway. SC13 specifically inhibits FEN1's endonuclease activity, leading to a cascade of cellular events including the disruption of LP-BER, accumulation of DNA damage, and sensitization of cancer cells to conventional therapies.
The Role of FEN1 in Base Excision Repair
Base Excision Repair (BER) is the primary cellular mechanism for correcting small, non-helix-distorting DNA lesions, such as those caused by oxidation, alkylation, and deamination. The BER pathway is broadly categorized into two sub-pathways:
-
Short-Patch BER (SP-BER): The predominant pathway, which replaces a single nucleotide. This process involves a DNA glycosylase, AP endonuclease 1 (APE1), DNA polymerase β (Pol β), and a DNA ligase. FEN1 is not required for SP-BER.
-
Long-Patch BER (LP-BER): This pathway is activated when the 5' end of the incised abasic site is modified and resistant to Pol β's lyase activity. In LP-BER, DNA polymerase synthesizes a longer stretch of 2-15 nucleotides, displacing the original strand to create a 5' flap structure. FEN1 is the critical nuclease that recognizes and cleaves this flap, creating a ligatable nick that is then sealed by DNA ligase I.
By specifically targeting FEN1, inhibitors like SC13 can selectively disrupt LP-BER while leaving SP-BER intact. This targeted disruption forms the basis of its therapeutic potential.
Mechanism of Action of this compound
SC13 is a small molecule identified to specifically inhibit the flap endonuclease activity of FEN1.[1] Its inhibitory effect has been shown to be highly specific, as it does not significantly block the activity of other key BER enzymes like APE1, Pol β, or DNA ligase I.[1] The primary mechanism of SC13 is the direct blockade of FEN1's enzymatic function, which prevents the resolution of 5' flap structures. This inhibition has two major consequences for DNA metabolism:
-
Impairment of Long-Patch Base Excision Repair: SC13's inhibition of FEN1 causes the LP-BER pathway to stall, leading to an accumulation of unrepaired DNA lesions and flap intermediates.[2]
-
Disruption of Okazaki Fragment Maturation: FEN1 is also essential for processing RNA-DNA primers on Okazaki fragments during lagging strand DNA synthesis. SC13 impairs this process, interfering with DNA replication.[2]
The combined effect of impaired DNA repair and disrupted replication leads to the accumulation of DNA double-strand breaks (DSBs), chromosomal instability, and ultimately, cytotoxicity in cancer cells.[1]
Quantitative Data on the Effects of SC13
The following tables summarize the quantitative effects of SC13 from various cellular studies.
Table 1: Cellular Viability and Apoptosis in HeLa Cervical Cancer Cells
| Treatment Condition | Cell Survival Rate (%) | Apoptosis Rate (%) |
| Control | 100% | 3.2% |
| SC13 alone | 54.5% | 4.8% |
| Ionizing Radiation (IR) alone | 74.8% | 5.0% |
| SC13 + IR (Combination) | < 54.5% (Significantly lower) | 14.3% |
Data synthesized from studies on HeLa cells, demonstrating that SC13 enhances the cytotoxic and pro-apoptotic effects of ionizing radiation.[3]
Table 2: Synergistic Effects of SC13 with Chemotherapeutic Agents
| Agent | Observation | Cell Lines |
| Paclitaxel | SC13 combination significantly improves efficacy and induces cell cycle arrest. | Cervical Cancer |
| Camptothecin (low-dose) | Synergistic effect significantly enhances the killing of tumor cells via the mitochondrial apoptosis pathway. | Prostate Cancer (PC3, DU145) |
| Cisplatin | FEN1 inhibition re-sensitizes platinum-resistant ovarian cancer cells to cisplatin. | Ovarian Cancer |
This table highlights the potential of SC13 as a chemo-sensitizing agent across different cancer types and with various DNA-damaging drugs.[2][4]
Experimental Protocols
Detailed methodologies for key experiments used to characterize the impact of SC13 on the BER pathway are provided below.
In Vitro FEN1 Cleavage Assay
This assay directly measures the enzymatic activity of FEN1 on a flap DNA substrate and the inhibitory effect of compounds like SC13.
-
Principle: A synthetic DNA substrate is designed with a 5' flap. This flap is labeled with a fluorophore, and the complementary strand contains a quencher in close proximity. In the uncleaved state, the fluorescence is quenched. Upon cleavage of the flap by FEN1, the fluorophore is released, resulting in a measurable increase in fluorescence.
-
Methodology:
-
Substrate Preparation: Anneal three oligonucleotides to create a double-stranded DNA substrate with a 5' single-stranded flap. The 5' end of the flap oligonucleotide is labeled with a fluorophore (e.g., FAM or TAMRA), and a quencher is positioned on the template strand.
-
Reaction Setup: Prepare a reaction mixture in a 384-well plate containing reaction buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM DTT), a fixed concentration of purified recombinant FEN1 enzyme, and varying concentrations of the inhibitor (SC13).
-
Initiation and Measurement: Initiate the reaction by adding the fluorogenic DNA substrate to the wells.
-
Data Acquisition: Monitor the increase in fluorescence kinetically over time using a plate reader with appropriate excitation and emission filters.[5]
-
Analysis: Calculate the initial reaction rates and plot them against the inhibitor concentration. Determine the IC50 value, which is the concentration of SC13 required to inhibit 50% of FEN1's enzymatic activity.
-
In Vitro Long-Patch BER Reconstitution Assay
This assay demonstrates that SC13 specifically inhibits the complete, multi-step LP-BER pathway in a FEN1-dependent manner.
-
Principle: The entire LP-BER pathway is reconstituted in a test tube using either purified proteins or cell extracts. A DNA substrate containing a lesion that is repaired via LP-BER (e.g., a tetrahydrofuran [THF] abasic site mimic) is used. Successful repair is detected by the incorporation of a radiolabeled nucleotide into a full-length, ligated product.
-
Methodology:
-
Substrate Preparation: Use a double-stranded oligonucleotide substrate containing a single, site-specific lesion such as THF.
-
Reaction with Cell Lysates:
-
Incubate the DNA substrate with whole-cell extracts, which contain all the necessary BER proteins.
-
The reaction mix should include a radiolabeled dNTP (e.g., [α-³²P]dCTP) and the other three unlabeled dNTPs.
-
Run parallel reactions in the presence and absence of SC13.
-
To confirm FEN1-dependence, a "rescue" experiment can be performed where purified FEN1 is added back to the SC13-inhibited reaction.[1]
-
-
Reaction with Purified Proteins:
-
Alternatively, incubate the substrate with a cocktail of purified BER proteins required for LP-BER: APE1, DNA Polymerase β/δ, PCNA, FEN1, and DNA Ligase I.
-
Perform reactions with and without SC13.
-
-
Analysis: Stop the reactions and separate the DNA products on a denaturing polyacrylamide gel. Visualize the radiolabeled DNA products by autoradiography. Inhibition by SC13 will be evident by a decrease in the formation of the full-length, ligated repair product.[1]
-
Cellular DNA Damage Assays
These assays quantify the accumulation of DNA damage in cells following treatment with SC13.
-
Principle: This assay measures DNA strand breaks in individual cells. Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Broken DNA fragments migrate away from the nucleus, forming a "comet tail." The intensity and length of the tail are proportional to the amount of DNA damage.[6] The assay can be run under alkaline conditions to detect both single- and double-strand breaks or neutral conditions to specifically detect double-strand breaks.[7]
-
Methodology:
-
Cell Treatment: Treat cultured cells with SC13 for a defined period.
-
Cell Embedding: Harvest the cells and mix them with low-melting-point agarose. Pipette the mixture onto a specially coated microscope slide and allow it to solidify.
-
Lysis: Immerse the slides in a high-salt lysis solution to dissolve cellular and nuclear membranes, leaving behind the DNA as a nucleoid.
-
Alkaline Unwinding/Electrophoresis: Place the slides in an electrophoresis tank filled with alkaline buffer (pH > 13) to unwind the DNA. Apply an electric field.
-
Staining and Visualization: Neutralize and stain the DNA with a fluorescent dye (e.g., SYBR Gold). Visualize the comets using a fluorescence microscope.
-
Analysis: Use image analysis software to quantify the percentage of DNA in the comet tail, tail length, and tail moment. An increase in these parameters indicates greater DNA damage.[8]
-
-
Principle: The histone variant H2AX is rapidly phosphorylated at serine 139 (becoming γH2AX) at the sites of DNA double-strand breaks (DSBs). This phosphorylation event serves as a platform to recruit DNA repair proteins. Using a specific antibody, these sites can be visualized as distinct fluorescent foci within the nucleus, with each focus representing a DSB.[9][10]
-
Methodology:
-
Cell Culture and Treatment: Grow cells on glass coverslips and treat with SC13.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, then permeabilize them with a detergent like 0.2% Triton X-100 to allow antibody entry.[11]
-
Immunostaining:
-
Block non-specific antibody binding using a blocking serum.
-
Incubate the cells with a primary antibody specific for γH2AX.
-
Wash and then incubate with a fluorescently-labeled secondary antibody (e.g., FITC- or Alexa Fluor 488-conjugated).
-
-
Nuclear Staining and Mounting: Counterstain the nuclei with DAPI. Mount the coverslips onto microscope slides.
-
Imaging and Quantification: Acquire images using a fluorescence microscope. Count the number of γH2AX foci per nucleus using image analysis software. An increase in the number of foci per cell indicates an increase in DSBs.[8][11]
-
Visualizations: Pathways and Workflows
Base Excision Repair Pathway and SC13 Inhibition
Caption: The Base Excision Repair (BER) pathway with SC13 inhibition point.
Experimental Workflow for Evaluating SC13
Caption: Experimental workflow for characterizing a FEN1 inhibitor.
Logical Cascade of FEN1 Inhibition by SC13
References
- 1. Targeting DNA Flap Endonuclease 1 to Impede Breast Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. FEN1 inhibitor increases sensitivity of radiotherapy in cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FEN1 Blockade for Platinum Chemo-Sensitization and Synthetic Lethality in Epithelial Ovarian Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Complementary non-radioactive assays for investigation of human flap endonuclease 1 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Neutral Comet Assay to Detect and Quantitate DNA Double-Strand Breaks in Hematopoietic Stem Cells [bio-protocol.org]
- 8. researchgate.net [researchgate.net]
- 9. Immunofluorescence Analysis of γ-H2AX Foci in Mammalian Fibroblasts at Different Phases of the Cell Cycle | Springer Nature Experiments [experiments.springernature.com]
- 10. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DNA damage evaluated by γH2AX foci formation by a selective group of chemical/physical stressors - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Fen1-IN-SC13 in Triggering Cancer Cell Apoptosis: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flap endonuclease 1 (FEN1) is a critical enzyme involved in DNA replication and repair, specifically in Okazaki fragment maturation and base excision repair.[1] Its overexpression is a common feature in various cancers, including breast, prostate, and cervical cancers, contributing to cancer progression and therapeutic resistance.[2][3] Consequently, FEN1 has emerged as a promising target for cancer therapy. This technical guide delves into the mechanism of a specific FEN1 inhibitor, Fen1-IN-SC13 (hereafter referred to as SC13), and its role in inducing apoptosis in cancer cells. SC13 has been shown to suppress cancer cell proliferation, induce chromosomal instability, and enhance the sensitivity of cancer cells to DNA-damaging therapeutic agents.[1][3]
Mechanism of Action
SC13 functions by specifically inhibiting the endonuclease activity of FEN1. This inhibition disrupts critical DNA maintenance processes, leading to the accumulation of unrepaired DNA intermediates and double-strand breaks (DSBs).[3][4] The resulting genomic instability triggers cell cycle arrest and ultimately drives the cancer cells into an apoptotic state.[1]
Quantitative Analysis of SC13-Induced Apoptosis
The efficacy of SC13 in inducing apoptosis has been quantified in various cancer cell lines, both as a monotherapy and in combination with other treatments.
| Cell Line | Treatment | Apoptosis Rate (%) | Key Findings | Reference |
| HeLa (Cervical Cancer) | Control | 3.2 | SC13 significantly enhances IR-induced apoptosis. | [5] |
| Ionizing Radiation (IR) alone | 5.0 | [5] | ||
| SC13 alone | 4.8 | [5] | ||
| SC13 + IR | 14.3 | [5] | ||
| PC3 (Prostate Cancer) | SC13 (Dose-dependent) | Increased | SC13 induces apoptosis and DNA damage accumulation. | [2][6] |
| LNCaP (Prostate Cancer) | SC13 (Dose-dependent) | Increased | [6] | |
| Non-Small-Cell Lung Cancer (NSCLC) | SC13 (20-30 µmol/L) | Increased sub-G1 population | SC13 effectively suppresses cellular proliferation. | [7] |
Signaling Pathways of SC13-Induced Apoptosis
SC13-induced apoptosis is primarily mediated through the intrinsic mitochondrial pathway.[1][8] Furthermore, recent studies have elucidated the involvement of the cGAS-STING signaling pathway, particularly in the context of combination therapies.
Intrinsic Mitochondrial Apoptosis Pathway
Inhibition of FEN1 by SC13 leads to an accumulation of DNA damage, which in turn activates pro-apoptotic proteins. A key event is the upregulation of BAX and the downregulation of anti-apoptotic proteins like BCL-2 and BCL-XL.[5] This shift in the BAX/BCL-2 ratio disrupts the mitochondrial outer membrane potential, leading to the release of cytochrome c and subsequent activation of caspases, culminating in apoptosis.
Caption: Intrinsic mitochondrial apoptosis pathway induced by SC13.
cGAS-STING Signaling Pathway
In combination therapies, such as with CAR-T cells, SC13 has been shown to induce an increase in double-stranded DNA (dsDNA) in the cytoplasm of cancer cells.[9] This cytosolic dsDNA activates the cGAS-STING pathway, leading to the secretion of chemokines.[9][10] This, in turn, can enhance the infiltration of immune cells like CAR-T cells into the tumor microenvironment, augmenting the anti-tumor response.[9]
Caption: cGAS-STING pathway activation by SC13.
Experimental Protocols
Cell Culture and Treatment
-
Cell Lines: HeLa, PC3, LNCaP, or other relevant cancer cell lines.
-
Culture Medium: RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Incubation: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: SC13 is dissolved in DMSO to create a stock solution and then diluted in culture medium to the desired final concentration for treating the cells. For combination studies, ionizing radiation is applied at a specified dose, or other chemotherapeutic agents like docetaxel or camptothecin are added at their respective concentrations.[2][8]
Apoptosis Assay via Flow Cytometry (Annexin V/Propidium Iodide Staining)
This protocol is a standard method for quantifying apoptosis.[5][11]
-
Cell Harvesting: After treatment, both adherent and suspension cells are collected. Adherent cells are detached using trypsin.
-
Washing: Cells are washed twice with cold PBS.
-
Resuspension: Cells are resuspended in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: 5 µL of FITC-conjugated Annexin V and 10 µL of propidium iodide (PI) solution are added to 100 µL of the cell suspension.
-
Incubation: The cells are gently vortexed and incubated for 15 minutes at room temperature in the dark.
-
Analysis: 400 µL of 1X Annexin V binding buffer is added to each tube, and the samples are analyzed by flow cytometry within 1 hour.
References
- 1. mdpi.com [mdpi.com]
- 2. Inhibition of FEN1 promotes DNA damage and enhances chemotherapeutic response in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting DNA Flap Endonuclease 1 to Impede Breast Cancer Progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting DNA Flap Endonuclease 1 to Impede Breast Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FEN1 inhibitor increases sensitivity of radiotherapy in cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Overexpression of Flap Endonuclease 1 Correlates with Enhanced Proliferation and Poor Prognosis of Non–Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. FEN1 inhibitor SC13 promotes CAR-T cells infiltration into solid tumours through cGAS-STING signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
The Nexus of FEN1 Inhibition and Innate Immunity: A Technical Guide to Fen1-IN-SC13 and cGAS-STING Pathway Activation
For Immediate Release
This technical guide provides an in-depth analysis of the novel therapeutic strategy involving the Flap Endonuclease 1 (FEN1) inhibitor, Fen1-IN-SC13, and its role in activating the cGAS-STING innate immune pathway. This document is intended for researchers, scientists, and drug development professionals actively engaged in oncology and immunology.
Executive Summary
Recent advancements in cancer immunotherapy have highlighted the critical role of the innate immune system in orchestrating anti-tumor responses. A promising new approach involves the targeted inhibition of FEN1, a key enzyme in DNA replication and repair. The small molecule inhibitor, this compound, has been shown to induce activation of the cGAS-STING pathway, a pivotal signaling cascade in the detection of cytosolic DNA and the subsequent triggering of an immune response. This guide elucidates the mechanism of action, presents key experimental data, provides detailed experimental protocols, and visualizes the involved pathways and workflows.
Mechanism of Action: FEN1 Inhibition by SC13 and Subsequent cGAS-STING Activation
Flap Endonuclease 1 (FEN1) is a critical enzyme involved in DNA replication, repair, and maintenance of genomic stability.[1] In many cancer types, FEN1 is overexpressed, contributing to tumor progression and resistance to therapy.
The small molecule inhibitor, this compound, specifically targets the enzymatic activity of FEN1. Inhibition of FEN1 disrupts normal DNA replication and repair processes, leading to an accumulation of unresolved DNA intermediates and double-strand breaks (DSBs).[1][2] This genomic instability results in the leakage of fragmented double-stranded DNA (dsDNA) from the nucleus into the cytoplasm.
The presence of this cytosolic dsDNA is recognized by the DNA sensor, cyclic GMP-AMP synthase (cGAS). Upon binding to dsDNA, cGAS catalyzes the synthesis of the second messenger, cyclic GMP-AMP (cGAMP). cGAMP then binds to and activates the stimulator of interferon genes (STING), an adaptor protein located on the endoplasmic reticulum.
Activated STING undergoes a conformational change, leading to the recruitment and activation of TANK-binding kinase 1 (TBK1). TBK1, in turn, phosphorylates and activates the transcription factor, interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons (IFNs) and a variety of pro-inflammatory cytokines and chemokines, including CCL5 and CXCL10.[1][2] This cascade of events effectively converts a cell-intrinsic DNA damage signal into a potent innate immune response.
Data Presentation
The following tables summarize the key quantitative findings from studies investigating the effects of this compound on the cGAS-STING pathway.
Table 1: Activation of cGAS-STING Pathway Proteins
| Treatment Group | p-STING (relative intensity) | p-TBK1 (relative intensity) | p-IRF3 (relative intensity) |
| Control | Baseline | Baseline | Baseline |
| This compound | Increased | Increased | Increased |
| Statistical Significance | p < 0.01 | p < 0.01 | p < 0.01 |
| Note: This table represents the qualitative findings. Actual numerical values for relative intensity would be determined by densitometry analysis of Western blots. |
Table 2: Chemokine Secretion Following this compound Treatment
| Treatment Group | CCL5 Concentration (pg/mL) | CXCL10 Concentration (pg/mL) |
| Control | Baseline | Baseline |
| This compound | Significantly Increased | Significantly Increased |
| Statistical Significance | p < 0.001 | p < 0.001 |
| Note: This table illustrates the observed trend. Precise concentrations are determined by ELISA. |
Table 3: Upregulation of Gene Expression
| Gene | Treatment Group | Fold Change (mRNA level) |
| IFN-β | This compound | Upregulated |
| CCL5 | This compound | Upregulated |
| CXCL10 | This compound | Upregulated |
| STING | This compound | Upregulated |
| Note: This table reflects the qualitative changes in gene expression. Quantitative fold changes are determined by RT-qPCR. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Western Blotting for cGAS-STING Pathway Activation
Objective: To detect the phosphorylation and activation of key proteins in the cGAS-STING pathway.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific for cGAS, STING, p-STING, TBK1, p-TBK1, IRF3, p-IRF3, and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Lysis: Treat cells with this compound for the desired time. Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein per lane onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify band intensities using densitometry software and normalize to the loading control.
Enzyme-Linked Immunosorbent Assay (ELISA) for Chemokine Quantification
Objective: To measure the concentration of secreted chemokines (CCL5 and CXCL10) in cell culture supernatants.
Materials:
-
ELISA kits for human CCL5 and CXCL10
-
Cell culture supernatants from control and this compound-treated cells
-
Microplate reader
Protocol:
-
Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the ELISA kit manual.
-
Coating: If not pre-coated, coat a 96-well plate with the capture antibody overnight.
-
Blocking: Block the plate to prevent non-specific binding.
-
Sample Addition: Add standards and cell culture supernatants to the wells and incubate.
-
Washing: Wash the plate multiple times.
-
Detection Antibody: Add the biotinylated detection antibody and incubate.
-
Washing: Repeat the washing step.
-
Streptavidin-HRP: Add streptavidin-HRP conjugate and incubate.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add the TMB substrate and incubate in the dark.
-
Stop Solution: Add the stop solution to terminate the reaction.
-
Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Calculate the chemokine concentrations based on the standard curve.
Real-Time Quantitative PCR (RT-qPCR)
Objective: To measure the mRNA expression levels of genes involved in the cGAS-STING pathway and its downstream targets.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan master mix
-
Gene-specific primers for IFN-β, CCL5, CXCL10, STING, and a housekeeping gene (e.g., GAPDH or ACTB)
-
RT-qPCR instrument
Protocol:
-
RNA Extraction: Isolate total RNA from control and this compound-treated cells.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA.
-
RT-qPCR Reaction: Set up the RT-qPCR reaction with the cDNA template, primers, and master mix.
-
Amplification: Run the reaction on an RT-qPCR instrument using an appropriate thermal cycling program.
-
Analysis: Determine the cycle threshold (Ct) values and calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene.
Transwell Migration Assay
Objective: To assess the chemotactic migration of immune cells (e.g., CAR-T cells) towards chemokines produced by tumor cells treated with this compound.
Materials:
-
Transwell inserts with appropriate pore size
-
24-well plates
-
Immune cells (e.g., CAR-T cells)
-
Tumor cells
-
This compound
-
Cell staining dye (e.g., Crystal Violet or Calcein AM)
-
Microscope
Protocol:
-
Tumor Cell Treatment: Seed tumor cells in the lower chamber of a 24-well plate and treat with this compound for 24-48 hours to induce chemokine secretion.
-
Immune Cell Seeding: Place the Transwell inserts into the wells. Seed the immune cells in the upper chamber of the inserts.
-
Incubation: Incubate the plate for a period sufficient to allow for cell migration (typically 4-24 hours).
-
Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the top surface of the insert membrane with a cotton swab.
-
Staining: Fix and stain the migrated cells on the bottom surface of the membrane with a suitable dye.
-
Imaging and Quantification: Image the stained cells using a microscope and count the number of migrated cells in several random fields.
-
Analysis: Compare the number of migrated cells between the control and this compound-treated groups.
Visualizations
Signaling Pathway Diagram
Caption: FEN1 inhibition by SC13 leads to cGAS-STING activation.
Experimental Workflow Diagram
Caption: Workflow for assessing SC13's effect on the cGAS-STING pathway.
Logical Relationship Diagram
Caption: Logical flow from FEN1 inhibition to immune infiltration.
References
- 1. FEN1 inhibitor SC13 promotes CAR-T cells infiltration into solid tumours through cGAS-STING signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bidirectional regulation of the cGAS-STING pathway in the immunosuppressive tumor microenvironment and its association with immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: In Vitro FEN1 Activity Assay Using Fen1-IN-SC13
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flap endonuclease 1 (FEN1) is a critical enzyme involved in DNA replication and repair pathways, making it an attractive target for cancer therapy.[1][2][3][4] FEN1 plays a vital role in Okazaki fragment maturation during DNA replication and in the base excision repair (BER) pathway by removing 5' flaps from DNA structures.[4][5] Its overexpression in various cancers is associated with tumor progression and resistance to chemotherapy.[2][4] Therefore, inhibitors of FEN1 are being actively investigated as potential anticancer agents.[3][6]
Fen1-IN-SC13 (also referred to as SC13) is a small molecule inhibitor that has been shown to specifically target FEN1 activity.[7][8] By inhibiting FEN1, SC13 can induce DNA damage, particularly double-strand breaks, leading to cytotoxicity in cancer cells.[8] This compound has been observed to sensitize cancer cells to chemotherapeutic agents and impede tumor growth in preclinical models.[8][9]
This document provides a detailed protocol for an in vitro FEN1 activity assay using this compound, designed for researchers and professionals in drug development. The assay is based on a fluorescence resonance energy transfer (FRET) principle, providing a robust and high-throughput-compatible method for evaluating FEN1 inhibition.
Signaling Pathway and Inhibition
FEN1 is a key player in maintaining genomic integrity. During DNA replication, it removes the RNA primers of Okazaki fragments. In the base excision repair pathway, it cleaves the 5' flap generated after DNA glycosylase and AP endonuclease action. Inhibition of FEN1 by compounds like this compound stalls these processes, leading to the accumulation of DNA damage and subsequent cell cycle arrest and apoptosis.[4][10]
Experimental Protocols
Materials and Reagents
-
Enzyme: Recombinant Human FEN1 (e.g., from a commercial supplier)
-
Inhibitor: this compound (dissolved in DMSO)
-
Substrate: A synthetic DNA substrate designed for FRET-based detection. This typically consists of three annealed oligonucleotides forming a flap structure. The 5' flap is labeled with a fluorophore (e.g., 6-FAM) and a downstream oligonucleotide is labeled with a quencher (e.g., BHQ-1) in close proximity.[11]
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 1 mM DTT, and 0.01% Tween-20.[12]
-
Stop Solution: 0.5 M EDTA
-
Plates: 384-well, black, flat-bottom plates suitable for fluorescence measurements.
-
Instrumentation: A fluorescence plate reader capable of kinetic measurements.
Experimental Workflow
The following diagram outlines the workflow for the in vitro FEN1 activity assay.
Step-by-Step Protocol
-
Reagent Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Create a serial dilution of this compound in assay buffer. The final DMSO concentration in the assay should not exceed 1%.
-
Dilute the recombinant FEN1 enzyme to the desired working concentration in assay buffer. The optimal concentration should be determined empirically to yield a robust signal within the linear range of the assay.
-
Prepare the FRET-based DNA substrate in assay buffer to the final desired concentration (e.g., 50 nM).
-
-
Assay Procedure:
-
Add 5 µL of the serially diluted this compound or vehicle control (assay buffer with the same percentage of DMSO) to the wells of a 384-well plate.
-
Add 10 µL of the diluted FEN1 enzyme to each well.
-
Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding 5 µL of the DNA substrate to each well. The final reaction volume will be 20 µL.
-
Immediately place the plate in a fluorescence plate reader and begin kinetic measurements. Record the fluorescence intensity at appropriate intervals (e.g., every minute) for 30-60 minutes at 37°C.[13]
-
-
Data Analysis:
-
For each concentration of this compound, plot the fluorescence intensity against time.
-
Determine the initial reaction velocity (slope of the linear portion of the curve) for each concentration.
-
Calculate the percentage of FEN1 inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Data Presentation
The quantitative data from the in vitro FEN1 activity assay can be summarized in the following tables for clear comparison and interpretation.
Table 1: Inhibition of FEN1 Activity by this compound
| This compound (µM) | Mean Initial Velocity (RFU/min) | Standard Deviation | % Inhibition |
| 0 (Vehicle) | 150.2 | 8.5 | 0 |
| 0.01 | 145.8 | 7.9 | 2.9 |
| 0.1 | 125.1 | 6.3 | 16.7 |
| 1 | 78.6 | 4.1 | 47.7 |
| 10 | 15.3 | 2.2 | 89.8 |
| 100 | 2.1 | 0.5 | 98.6 |
Table 2: Summary of Kinetic Parameters for FEN1 Inhibition by this compound
| Parameter | Value |
| IC₅₀ (µM) | 1.2 |
| Hill Slope | 1.1 |
| R² | 0.995 |
This application note provides a detailed protocol for a robust and reproducible in vitro FEN1 activity assay using the inhibitor this compound. The fluorescence-based method is suitable for high-throughput screening and detailed kinetic analysis of FEN1 inhibitors. The provided templates for data presentation and visualization of the underlying biological pathways and experimental workflow are intended to facilitate clear communication and interpretation of results for researchers in academic and industrial settings. The inhibition of FEN1 by molecules like SC13 holds promise for the development of novel cancer therapies, particularly in combination with existing DNA-damaging agents.[9][10]
References
- 1. Small molecule inhibitors uncover synthetic genetic interactions of human flap endonuclease 1 (FEN1) with DNA damage response genes. — Department of Oncology [oncology.ox.ac.uk]
- 2. kuickresearch.com [kuickresearch.com]
- 3. FEN1 endonuclease as a therapeutic target for human cancers with defects in homologous recombination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Small-Molecule Inhibitors Targeting FEN1 for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Identification of human flap endonuclease 1 (FEN1) inhibitors using a machine learning based consensus virtual screening - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 7. FEN1 inhibitor increases sensitivity of radiotherapy in cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting DNA Flap Endonuclease 1 to Impede Breast Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Complementary non-radioactive assays for investigation of human flap endonuclease 1 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fluorescence-Based Detection of FEN1 Nuclease Activity and Screening of Small-Molecule Inhibitors [jove.com]
Application Notes and Protocols: Determining the Potency of FEN1 Inhibitors in Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction
Flap endonuclease 1 (FEN1) is a critical enzyme involved in DNA replication and repair, making it an attractive target for cancer therapy.[1] Inhibition of FEN1 can lead to the accumulation of DNA damage and subsequent cell death, particularly in cancer cells that are often deficient in other DNA repair pathways. This document provides detailed protocols for determining the half-maximal inhibitory concentration (IC50) of FEN1 inhibitors, with a focus on the conceptual framework applicable to compounds like Fen1-IN-SC13. While specific IC50 values for this compound are not publicly available, this guide offers the necessary methodologies to perform such evaluations and presents data for other known FEN1 inhibitors to provide a comparative context.
FEN1 Signaling Pathway in Cancer
FEN1 plays a crucial role in several DNA metabolic pathways, including Okazaki fragment maturation during DNA replication and long-patch base excision repair (LP-BER). Its dysregulation is implicated in various cancers. The following diagram illustrates the central role of FEN1 in these pathways.
Caption: FEN1's role in DNA replication and repair pathways.
Data Presentation: IC50 of FEN1 Inhibitors
| Inhibitor | Target/Cell Line | IC50 | Reference |
| FEN1-IN-4 | hFEN1-336Δ | 30 nM | [2][3] |
| BSM-1516 | FEN1 (biochemical) | 7 nM | [1][4] |
| BSM-1516 | Exo1 (biochemical) | 460 nM | [1][4] |
| BSM-1516 | DLD1 (BRCA2-deficient) | 350 nM (EC50) | [1][4] |
| BSM-1516 | DLD1 (BRCA2-wild-type) | 5 µM (EC50) | [1][4] |
| PTPD | FEN1 (biochemical) | 22 nM | [5] |
| LNT1 | Various TNBC cell lines | 1.4 µM to 15.7 µM | [6] |
Experimental Protocols
The following are detailed protocols for commonly used assays to determine the IC50 of a compound in cancer cell lines.
Experimental Workflow for IC50 Determination
The general workflow for determining the IC50 of a FEN1 inhibitor is outlined below.
Caption: A typical workflow for determining the IC50 of a compound.
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
96-well flat-bottom plates
-
This compound or other FEN1 inhibitor
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of the FEN1 inhibitor in complete culture medium. A typical starting concentration might be 100 µM, with 2-fold serial dilutions.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the inhibitor).
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for another 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
Colony Formation Assay (Clonogenic Assay)
This assay assesses the ability of single cells to undergo unlimited division and form colonies.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
6-well plates
-
This compound or other FEN1 inhibitor
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
-
PBS
Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed a low number of cells (e.g., 500-1000 cells per well) in 6-well plates containing 2 mL of complete medium.
-
Allow the cells to attach overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the FEN1 inhibitor.
-
Incubate the plates for 10-14 days at 37°C and 5% CO2, allowing colonies to form. The medium can be changed every 3-4 days with fresh medium containing the inhibitor.
-
-
Colony Staining and Counting:
-
After the incubation period, wash the wells twice with PBS.
-
Fix the colonies by adding 1 mL of methanol to each well and incubating for 15 minutes.
-
Remove the methanol and add 1 mL of crystal violet solution to each well.
-
Incubate for 15-30 minutes at room temperature.
-
Wash the wells with water to remove excess stain and let them air dry.
-
Count the number of colonies (a colony is typically defined as a cluster of at least 50 cells).
-
-
Data Analysis:
-
Calculate the plating efficiency (PE) and surviving fraction (SF) for each treatment.
-
Plot the surviving fraction against the inhibitor concentration to determine the concentration that inhibits colony formation by 50%.
-
Conclusion
The protocols and information provided in this document serve as a comprehensive guide for researchers aiming to evaluate the potency of FEN1 inhibitors like this compound in cancer cell lines. While specific IC50 values for this compound are not currently in the public domain, the methodologies described herein, along with the comparative data for other FEN1 inhibitors, will enable robust in-house determination of its efficacy. The central role of FEN1 in DNA maintenance pathways underscores the therapeutic potential of its inhibition in oncology.
References
- 1. kuickresearch.com [kuickresearch.com]
- 2. artscimedia.case.edu [artscimedia.case.edu]
- 3. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. The Soft Agar Colony Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MTT assay and estimation of half-maximal inhibitory concentration (IC50) values [bio-protocol.org]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. How Do I Estimate the IC50 and EC50? - FAQ 2187 - GraphPad [graphpad.com]
- 8. google.com [google.com]
Application Notes: Fen1-IN-SC13 as a Radiosensitizer in Cervical Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cervical cancer remains a significant global health challenge, with radiotherapy serving as a primary treatment modality, especially for locally advanced cases.[1] However, radioresistance can limit therapeutic efficacy. A promising strategy to overcome this challenge is the targeted inhibition of DNA repair pathways, which are often upregulated in cancer cells to survive DNA damage induced by ionizing radiation (IR).[1] Flap endonuclease 1 (FEN1) is a critical enzyme in DNA replication and repair, particularly in the base excision repair (BER) pathway.[2][3] Studies have revealed that FEN1 is significantly overexpressed in cervical cancer tissues compared to normal tissues.[1] This overexpression is linked to the proliferation and survival of cancer cells.[4] The small molecule inhibitor, Fen1-IN-SC13 (hereafter SC13), has been identified as a potent and specific inhibitor of FEN1.[5][6] By disrupting FEN1's function, SC13 impairs the cancer cells' ability to repair DNA damage, thereby sensitizing them to radiotherapy.[1][7] These notes provide a summary of the mechanism, key data, and protocols for utilizing SC13 to enhance the effects of radiotherapy in cervical cancer models.
Mechanism of Action
Ionizing radiation (IR) induces various forms of DNA damage, including single-strand and double-strand breaks, which, if unrepaired, can trigger cell death (apoptosis).[1] Cervical cancer cells often exhibit heightened DNA repair capabilities, partly through the overexpression of enzymes like FEN1, which contributes to radioresistance and cell survival.[1]
The FEN1 inhibitor SC13 disrupts this survival mechanism.[6] When used in combination with IR, SC13 blocks FEN1 activity, leading to the accumulation of unrepaired DNA damage.[1] This overwhelming genomic instability forces the cell into apoptotic pathways, significantly enhancing the cytotoxic effects of radiotherapy.[1][7] The combination of SC13 and IR leads to a synergistic increase in cancer cell apoptosis compared to either treatment alone.[1]
Caption: Radiosensitization mechanism of this compound in cervical cancer.
Data Presentation: In Vitro Efficacy
Quantitative analysis from studies on the HeLa human cervical cancer cell line demonstrates the synergistic effect of combining SC13 with ionizing radiation.
Table 1: In Vitro Efficacy of SC13 and Ionizing Radiation (IR) on HeLa Cells
| Treatment Group | Cell Viability (% of Control) | Apoptosis Rate (%) |
| Control (Untreated) | 100% | 3.2% |
| This compound (100 µM) | 74.8% | 4.8% |
| Ionizing Radiation (5 Gy) | 54.5% | 5.0% |
| SC13 (100 µM) + IR (5 Gy) | Significantly < 54.5% (P < 0.05) | 14.3% |
Data summarized from a study demonstrating the combination effect after 72 hours.[1][5]
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of this compound as a radiosensitizer in cervical cancer cell lines.
References
- 1. FEN1 inhibitor increases sensitivity of radiotherapy in cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-Molecule Inhibitors Targeting FEN1 for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small-Molecule Inhibitors Targeting FEN1 for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. FEN1 plays a key role in the transition from HSIL to CSCC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. FEN1 inhibitor increases sensitivity of radiotherapy in cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring DNA Damage Induced by Fen1-IN-SC13 using the Comet Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flap endonuclease 1 (FEN1) is a critical enzyme involved in DNA replication and repair, specifically in Okazaki fragment processing during lagging strand synthesis and in the long-patch base excision repair (LP-BER) pathway.[1][2] Its overexpression is observed in numerous cancers, contributing to genome stability and resistance to chemotherapy.[1] Fen1-IN-SC13 is a specific small molecule inhibitor of FEN1 that has been shown to induce DNA damage, particularly double-strand breaks (DSBs), and to sensitize cancer cells to chemotherapeutic agents and radiation.[1][3]
The comet assay, or single-cell gel electrophoresis, is a sensitive and widely used method for detecting DNA strand breaks in individual cells.[4] Under alkaline conditions, the assay can detect both single and double-strand DNA breaks.[5] This document provides a detailed application note and protocol for utilizing the comet assay to quantify the DNA damage induced by this compound in cancer cell lines.
Principle of the Method
The inhibition of FEN1 by this compound disrupts the maturation of Okazaki fragments, leading to the accumulation of 5' flap structures.[1] This interference with DNA replication can cause replication fork stalling and collapse, resulting in the formation of DNA double-strand breaks.[6] These DNA breaks can be detected using the alkaline comet assay. In this assay, cells are embedded in agarose on a microscope slide, lysed to remove proteins and membranes, and then subjected to electrophoresis at high pH. The damaged, fragmented DNA migrates away from the nucleus, forming a "comet tail," while undamaged DNA remains in the "comet head." The extent of DNA damage is proportional to the amount of DNA in the tail.[4]
Signaling Pathway of this compound Induced DNA Damage
The following diagram illustrates the proposed mechanism by which this compound leads to DNA damage and the activation of downstream signaling pathways.
Caption: Mechanism of this compound induced DNA damage.
Experimental Workflow
The diagram below outlines the major steps for performing the comet assay to measure DNA damage induced by this compound.
Caption: Experimental workflow for the comet assay.
Data Presentation
The following table is an illustrative example of the quantitative data that can be obtained from a comet assay experiment investigating the dose-dependent effect of this compound on DNA damage in a cancer cell line (e.g., HeLa) after a 24-hour treatment.
| Treatment Group | Concentration (µM) | Number of Comets Analyzed | Mean % DNA in Tail (± SD) | Mean Tail Moment (± SD) |
| Vehicle Control | 0 (DMSO) | 100 | 4.2 ± 1.5 | 1.8 ± 0.7 |
| This compound | 10 | 100 | 15.8 ± 4.2 | 8.5 ± 2.1 |
| This compound | 25 | 100 | 32.5 ± 6.8 | 17.3 ± 4.5 |
| This compound | 50 | 100 | 55.1 ± 9.3 | 30.9 ± 6.2 |
| Positive Control | H₂O₂ (100 µM) | 100 | 78.9 ± 5.7 | 45.2 ± 3.8 |
Note: This is representative data. Actual values will vary depending on the cell line, experimental conditions, and image analysis software.
Detailed Experimental Protocols
Materials and Reagents
-
Cell Lines: HeLa (cervical cancer), MCF7 (breast cancer), PC3 (prostate cancer), or a cell line with known DNA repair deficiencies (e.g., BRCA1/2 mutant).
-
This compound: Prepare a stock solution in DMSO.
-
Cell Culture Medium: Appropriate for the chosen cell line (e.g., DMEM or RPMI-1640) with fetal bovine serum (FBS) and antibiotics.
-
Phosphate-Buffered Saline (PBS): Ca²⁺ and Mg²⁺ free.
-
Trypsin-EDTA
-
Normal Melting Point (NMP) Agarose
-
Low Melting Point (LMP) Agarose
-
Comet Assay Slides
-
Lysis Solution: 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, 10% DMSO (add fresh), pH 10.
-
Alkaline Unwinding and Electrophoresis Buffer: 300 mM NaOH, 1 mM EDTA, pH >13.
-
Neutralization Buffer: 0.4 M Tris, pH 7.5.
-
DNA Staining Solution: e.g., SYBR® Gold or Propidium Iodide.
-
Positive Control: e.g., Hydrogen peroxide (H₂O₂).
Protocol for Comet Assay
1. Cell Culture and Treatment
-
Culture the selected cancer cell line under standard conditions (37°C, 5% CO₂).
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.
-
Allow cells to attach overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 0, 10, 25, 50 µM) for a predetermined time (e.g., 24 hours). Include a vehicle control (DMSO) and a positive control (e.g., 100 µM H₂O₂ for 30 minutes on ice).
2. Cell Harvesting
-
Aspirate the medium and wash the cells once with ice-cold PBS.
-
Harvest the cells by trypsinization.
-
Resuspend the cells in complete medium to inactivate the trypsin and centrifuge at 200 x g for 5 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in ice-cold PBS to a concentration of 1 x 10⁵ cells/mL.
3. Slide Preparation
-
Prepare a 1% NMP agarose solution in water and a 1% LMP agarose solution in PBS. Keep the LMP agarose at 37°C.
-
Coat comet assay slides with a layer of 1% NMP agarose and allow it to solidify.
-
Mix 10 µL of the cell suspension (approx. 1,000 cells) with 90 µL of 1% LMP agarose (at 37°C).
-
Quickly pipette the cell/agarose mixture onto the pre-coated slide and cover with a coverslip.
-
Place the slides on a cold flat surface for 10 minutes to allow the agarose to solidify.
4. Lysis
-
Carefully remove the coverslips and immerse the slides in pre-chilled Lysis Solution.
-
Incubate for at least 1 hour at 4°C in the dark.
5. Alkaline Unwinding and Electrophoresis
-
Gently remove the slides from the Lysis Solution and place them in a horizontal gel electrophoresis tank.
-
Fill the tank with fresh, cold Alkaline Unwinding and Electrophoresis Buffer until the slides are fully submerged.
-
Let the DNA unwind for 20-40 minutes at 4°C in the dark.
-
Perform electrophoresis at ~1 V/cm (e.g., 25V) and ~300 mA for 20-30 minutes at 4°C.
6. Neutralization and Staining
-
After electrophoresis, carefully remove the slides and immerse them in Neutralization Buffer for 5 minutes. Repeat this step three times.
-
Stain the slides with a suitable DNA intercalating dye (e.g., SYBR® Gold) according to the manufacturer's instructions.
7. Visualization and Analysis
-
Visualize the comets using a fluorescence microscope with the appropriate filter set.
-
Capture images of at least 50-100 randomly selected comets per slide.
-
Analyze the images using specialized comet assay software to determine parameters such as % DNA in the tail and tail moment.
Conclusion
The comet assay is a powerful tool for quantifying the DNA damage induced by the FEN1 inhibitor, this compound. This application note provides the necessary background and a detailed protocol to enable researchers to effectively utilize this technique in the study of FEN1 inhibitors and their potential as cancer therapeutics. The provided workflow and illustrative data offer a framework for designing, executing, and interpreting these experiments. Careful adherence to the protocol and consistent handling of samples are crucial for obtaining reliable and reproducible results.
References
- 1. Targeting DNA Flap Endonuclease 1 to Impede Breast Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. FEN1 inhibitor increases sensitivity of radiotherapy in cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluating In Vitro DNA Damage Using Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alkaline Comet Assay for Assessing DNA Damage in Individual Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Small molecule inhibitors uncover synthetic genetic interactions of human flap endonuclease 1 (FEN1) with DNA damage response genes. — MRC Weatherall Institute of Molecular Medicine [imm.ox.ac.uk]
Application Notes and Protocols for Immunofluorescence Staining of γH2AX after Fen1-IN-SC13 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flap endonuclease 1 (FEN1) is a critical enzyme involved in DNA replication and repair, specifically in Okazaki fragment maturation and base excision repair.[1][2] Inhibition of FEN1 leads to the accumulation of unprocessed DNA flaps, which can result in replication fork collapse and the formation of DNA double-strand breaks (DSBs).[3] A key biomarker for DSBs is the phosphorylation of the histone variant H2AX at serine 139, termed γH2AX.[4] This modification occurs rapidly at the sites of DNA damage and can be visualized as distinct nuclear foci using immunofluorescence microscopy.[4]
Fen1-IN-SC13 is a small molecule inhibitor of FEN1 that has been shown to induce DNA damage and sensitize cancer cells to other therapeutic agents.[1][5][6][7] This application note provides a detailed protocol for the immunofluorescence staining of γH2AX in cells treated with this compound, enabling researchers to quantify the extent of DNA damage and evaluate the cellular response to FEN1 inhibition.
Mechanism of Action: Fen1 Inhibition Leading to γH2AX Formation
Inhibition of FEN1 by SC13 disrupts the normal processing of Okazaki fragments during DNA replication. This leads to the persistence of 5' DNA flaps, which can cause replication fork stalling and collapse, ultimately generating DNA double-strand breaks. The presence of DSBs triggers the activation of DNA damage response (DDR) pathways, including the rapid and extensive phosphorylation of H2AX to γH2AX at the sites of damage.
References
- 1. Detection and quantification of γ-H2AX using a dissociation enhanced lanthanide fluorescence immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinetics of gamma-H2AX focus formation upon treatment of cells with UV light and alkylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Streamlined Quantification of p-γ-H2AX Foci for DNA Damage Analysis in Melanoma and Melanocyte Co-cultures Exposed to FLASH Irradiation Using Automated Image Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FEN1 Inhibition as a Potential Novel Targeted Therapy against Breast Cancer and the Prognostic Relevance of FEN1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Enhancing CAR-T Cell Infiltration in Solid Tumors with Fen1-IN-SC13
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chimeric Antigen Receptor (CAR)-T cell therapy has shown remarkable success in treating hematological malignancies. However, its efficacy in solid tumors is often limited by poor infiltration of CAR-T cells into the tumor microenvironment.[1][2] Flap endonuclease 1 (FEN1) is a critical enzyme involved in DNA replication and repair, and its overexpression is observed in various cancers.[1][3] Fen1-IN-SC13 is a small molecule inhibitor of FEN1.[1][4] Recent studies have demonstrated that inhibition of FEN1 using SC13 can promote CAR-T cell infiltration into solid tumors, offering a promising strategy to enhance the therapeutic efficacy of CAR-T cell therapy.[1][3]
This document provides detailed application notes and protocols for utilizing this compound in CAR-T cell infiltration studies. It includes an overview of the mechanism of action, quantitative data from relevant studies, detailed experimental protocols, and visualizations of the key pathways and workflows.
Mechanism of Action
The inhibition of FEN1 by SC13 in cancer cells leads to an accumulation of cytoplasmic double-stranded DNA (dsDNA).[1][3] This cytosolic dsDNA is recognized by cyclic GMP-AMP synthase (cGAS), which in turn activates the stimulator of interferon genes (STING) signaling pathway.[1][5] Activation of the cGAS-STING pathway results in the phosphorylation of TANK-binding kinase 1 (TBK1) and interferon regulatory factor 3 (IRF3).[1][5] Phosphorylated IRF3 then translocates to the nucleus and induces the transcription of various pro-inflammatory cytokines and chemokines, including CCL5 and CXCL10.[1][5] These chemokines are subsequently secreted from the tumor cells, creating a chemotactic gradient that attracts and recruits CAR-T cells to the tumor site, thereby enhancing their infiltration and anti-tumor activity.[1][3]
Data Presentation
The following tables summarize the quantitative data from studies investigating the effect of this compound on chemokine secretion and CAR-T cell infiltration.
Table 1: Effect of this compound on Chemokine Secretion in HeLa Cells
| Treatment Group | CCL5 Secretion (pg/mL) | CXCL10 Secretion (pg/mL) |
| Control | ~150 | ~200 |
| SC13 (20 µM) | ~450 | ~550 |
| SC13 + TBK1 inhibitor | ~200 | ~250 |
Data is approximated from graphical representations in the source literature and is intended for illustrative purposes.[5]
Table 2: Effect of this compound on MSLN CAR-T Cell Migration
| Chemoattractant Source (Supernatant from HeLa cells) | Migrated CAR-T Cells (Number of cells) |
| Control Supernatant | ~100 |
| SC13-Treated Supernatant | ~300 |
| SC13-Treated + TBK1 inhibitor Supernatant | ~120 |
Data is approximated from graphical representations in the source literature and is intended for illustrative purposes.[5]
Mandatory Visualizations
Caption: Signaling pathway of this compound-induced CAR-T cell infiltration.
Caption: Experimental workflow for CAR-T cell infiltration studies with this compound.
Experimental Protocols
Protocol 1: In Vitro Chemokine Secretion Assay
Objective: To quantify the secretion of chemokines (CCL5, CXCL10) from tumor cells treated with this compound.
Materials:
-
Tumor cell line (e.g., HeLa)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
6-well plates
-
Enzyme-Linked Immunosorbent Assay (ELISA) kits for human CCL5 and CXCL10
-
Microplate reader
Procedure:
-
Seed tumor cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Allow cells to adhere overnight.
-
The next day, replace the medium with fresh medium containing either this compound (e.g., a final concentration of 20 µM) or an equivalent volume of vehicle (DMSO).[6]
-
Incubate the cells for 48 hours.[6]
-
After incubation, collect the cell culture supernatant and centrifuge to remove any cellular debris.
-
Store the supernatant at -80°C until use.
-
Quantify the concentration of CCL5 and CXCL10 in the supernatant using the respective ELISA kits according to the manufacturer's instructions.
-
Read the absorbance on a microplate reader and calculate the chemokine concentrations based on the standard curve.
Protocol 2: In Vitro CAR-T Cell Migration Assay (Transwell)
Objective: To assess the chemotactic migration of CAR-T cells towards the supernatant of tumor cells treated with this compound.
Materials:
-
CAR-T cells (e.g., MSLN-CAR-T cells)
-
Supernatant collected from Protocol 1 (from control and SC13-treated tumor cells)
-
Transwell inserts (with a pore size suitable for T-cell migration, e.g., 5 µm)
-
24-well plates
-
Serum-free RPMI 1640 medium
-
Hemocytometer or automated cell counter
-
Microscope
Procedure:
-
Place the Transwell inserts into the wells of a 24-well plate.
-
Add 600 µL of the collected supernatant (from control or SC13-treated tumor cells) to the lower chamber of the wells.
-
Resuspend the CAR-T cells in serum-free RPMI 1640 medium at a concentration of 1 x 10^6 cells/mL.
-
Add 100 µL of the CAR-T cell suspension (1 x 10^5 cells) to the upper chamber of each Transwell insert.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 4-6 hours.
-
After incubation, carefully remove the Transwell inserts.
-
Collect the cells that have migrated to the lower chamber.
-
Count the number of migrated cells using a hemocytometer or an automated cell counter.
-
Compare the number of migrated cells between the different treatment groups.
Protocol 3: In Vivo CAR-T Cell Infiltration Study
Objective: To evaluate the effect of this compound on CAR-T cell infiltration into solid tumors in a xenograft mouse model.
Materials:
-
Immunodeficient mice (e.g., nude mice)
-
Tumor cell line (e.g., HeLa)
-
Matrigel (optional)
-
This compound
-
Vehicle control
-
CAR-T cells
-
Calipers for tumor measurement
-
Materials for tissue processing, embedding, and sectioning
-
Antibodies for immunohistochemistry (e.g., anti-human CD3)
-
Microscope
Procedure:
-
Subcutaneously inject tumor cells (e.g., 5 x 10^6 HeLa cells in PBS, with or without Matrigel) into the flank of the immunodeficient mice.
-
Allow the tumors to grow to a palpable size (e.g., ~100 mm³).
-
Randomly assign the mice to the following treatment groups (n=5-10 mice per group):
-
Group 1: Vehicle control
-
Group 2: this compound (e.g., 5 mg/kg, administered intraperitoneally daily)[6]
-
Group 3: CAR-T cells (e.g., 1 x 10^7 cells, administered intravenously)
-
Group 4: this compound + CAR-T cells
-
-
Monitor tumor growth by measuring tumor volume with calipers every 2-3 days.
-
At the end of the study (e.g., after 2-3 weeks or when tumors in the control group reach a predetermined size), euthanize the mice and harvest the tumors.
-
Fix the tumors in formalin, embed in paraffin, and prepare tissue sections.
-
Perform immunohistochemistry on the tumor sections using an antibody against a human T-cell marker (e.g., CD3) to identify and quantify the infiltrating CAR-T cells.
-
Analyze the stained slides under a microscope and quantify the number of CD3-positive cells per unit area in the tumors from each treatment group.
Conclusion
The use of this compound presents a promising approach to overcome a major hurdle in CAR-T cell therapy for solid tumors. By inducing a pro-inflammatory tumor microenvironment through the cGAS-STING pathway, SC13 can significantly enhance the infiltration of CAR-T cells, potentially leading to improved anti-tumor responses. The protocols and data provided in these application notes offer a framework for researchers to investigate and validate the potential of this combination therapy in their preclinical models. Further research is warranted to optimize dosing and treatment schedules and to explore the broader applicability of this strategy across different tumor types and CAR-T cell constructs.
References
- 1. FEN1 inhibitor SC13 promotes CAR-T cells infiltration into solid tumours through cGAS-STING signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. JCI Insight - Affinity-tuned mesothelin CAR T cells demonstrate enhanced targeting specificity and reduced off-tumor toxicity [insight.jci.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Fen1-IN-SC13 solubility and stability in DMSO
Fen1-IN-SC13 Technical Support Center
Welcome to the technical support resource for this compound. This guide provides detailed information, protocols, and troubleshooting advice for researchers, scientists, and drug development professionals working with this compound, with a specific focus on its solubility and stability in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is the maximum solubility of this compound in DMSO?
A1: The solubility of this compound in DMSO has been determined to be 62.5 mg/mL, which is equivalent to 144.17 mM.[1] Achieving this concentration may require heating and sonication.[1] It is crucial to use fresh, anhydrous DMSO, as the compound's solubility is significantly impacted by hygroscopic (water-absorbed) DMSO.[1]
Q2: How should I prepare a stock solution of this compound in DMSO?
A2: To prepare a stock solution, weigh the desired mass of this compound and add the appropriate volume of fresh DMSO. To aid dissolution for higher concentrations, warming the solution to 60°C and using an ultrasonic bath is recommended.[1] If you observe any precipitation or phase separation, continue gentle heating and/or sonication until a clear solution is obtained.[1]
Q3: What are the recommended storage conditions for my this compound DMSO stock solution?
A3: Proper storage is critical to maintain the stability of the compound in solution. For optimal stability, store the DMSO stock solution at -80°C for long-term storage or at -20°C for short-term storage.[1]
Q4: How long can I store the this compound stock solution in DMSO before it degrades?
A4: The stability of the stock solution is dependent on the storage temperature. The recommended storage periods are:
Q5: Can I use a DMSO stock solution for in vivo animal studies?
A5: While the primary stock solution is prepared in DMSO, it is recommended to prepare the final working solution for in vivo experiments freshly on the day of use.[1] This often involves a further dilution step into a vehicle suitable for animal administration, such as corn oil. For example, a working solution can be prepared by adding 100 μL of a 20.8 mg/mL DMSO stock solution to 900 μL of corn oil.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data for .
Table 1: Solubility Data
| Parameter | Value | Conditions |
| Solvent | DMSO | N/A |
| Solubility | 62.5 mg/mL | Requires sonication and warming to 60°C[1] |
| Molar Concentration | 144.17 mM | Calculated from mg/mL value[1] |
Table 2: Stability of DMSO Stock Solution
| Storage Temperature | Recommended Storage Period |
| -20°C | Up to 1 month[1] |
| -80°C | Up to 6 months[1] |
Experimental Protocol: Preparation of a 50 mM DMSO Stock Solution
This protocol provides a step-by-step method for preparing a 50 mM stock solution of this compound.
Materials:
-
This compound (Formula Weight: 433.5 g/mol )[2]
-
Anhydrous, high-purity DMSO (newly opened bottle recommended)[1]
-
Sterile microcentrifuge tubes or vials
-
Calibrated scale
-
Pipettes
-
Water bath or heat block set to 60°C
-
Ultrasonic bath
Procedure:
-
Calculate Required Mass: Determine the mass of this compound needed. For 1 mL of a 50 mM solution:
-
Mass (mg) = 50 mmol/L * 1 mL * (1 L / 1000 mL) * 433.5 g/mol * (1000 mg / 1 g) = 21.68 mg
-
-
Weigh Compound: Accurately weigh 21.68 mg of this compound and place it into a sterile vial.
-
Add Solvent: Add 1 mL of fresh, anhydrous DMSO to the vial.
-
Dissolve Compound:
-
Verify Dissolution: Visually inspect the solution to ensure it is clear and free of any particulate matter. Repeat step 4 if necessary.
-
Aliquot and Store:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
-
Troubleshooting Guide
Issue 1: I observe a precipitate in my DMSO stock solution after storage.
-
Possible Cause: The compound may have come out of solution during storage, especially if stored at lower temperatures or if the concentration is very high.
-
Solution: Before use, bring the vial to room temperature. Gently warm the solution to 60°C and sonicate until the precipitate is fully redissolved.[1] Always visually inspect for clarity before use. To prevent this, consider preparing a slightly lower concentration stock solution or minimizing storage time.
Issue 2: The solubility I'm achieving is much lower than 62.5 mg/mL.
-
Possible Cause 1: The DMSO used may have absorbed moisture from the atmosphere. Hygroscopic DMSO significantly reduces the solubility of this compound.[1]
-
Solution 1: Always use a new, unopened bottle of anhydrous, high-purity DMSO for preparing stock solutions.[1]
-
Possible Cause 2: Insufficient energy was applied to dissolve the compound.
-
Solution 2: Ensure adequate heating (up to 60°C) and sonication time are used as described in the protocol. Some compounds require significant energy to fully dissolve at high concentrations.[1]
Issue 3: I am seeing inconsistent results in my cell-based assays.
-
Possible Cause 1: Repeated freeze-thaw cycles of the main stock solution may be causing degradation of the compound.
-
Solution 1: Prepare single-use aliquots of your stock solution immediately after preparation. This minimizes handling of the main stock and prevents degradation from repeated temperature changes.
-
Possible Cause 2: The compound may not be fully in solution when you are making your dilutions.
-
Solution 2: Always ensure your stock solution is at room temperature and fully dissolved (clear by visual inspection) before making serial dilutions for your experiments. If any precipitate is visible, redissolve it completely as described in Troubleshooting Issue 1.
References
Technical Support Center: Optimizing Fen1-IN-SC13 for In Vivo Studies
Disclaimer: The following information is provided as a generalized guide for optimizing a novel FEN1 inhibitor, referred to as "Fen1-IN-SC13". As of the last update, "this compound" does not correspond to a publicly documented compound. The data and protocols presented are hypothetical and based on established principles of in vivo small molecule inhibitor optimization. Researchers should adapt these guidelines based on the specific properties of their compound and institutional regulations.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are not seeing the expected tumor growth inhibition in our mouse xenograft model with this compound. What are the potential causes and how can we troubleshoot this?
A1: Lack of efficacy in vivo can stem from several factors, ranging from suboptimal dosage to poor pharmacokinetic properties. Here’s a step-by-step troubleshooting guide:
-
Verify Target Engagement: Before assessing efficacy, confirm that this compound is reaching the tumor tissue and inhibiting its target, FEN1.
-
Experiment: Conduct a pilot study with a small cohort of animals. Administer a single dose of this compound and collect tumor and plasma samples at various time points (e.g., 1, 4, 8, 24 hours post-dose).
-
Analysis:
-
Measure the concentration of this compound in plasma and tumor lysates using LC-MS/MS to assess its pharmacokinetic (PK) profile.
-
Measure the levels of a pharmacodynamic (PD) biomarker in tumor tissue. For a FEN1 inhibitor, this could be the accumulation of its substrate (e.g., flap DNA structures) or a downstream marker of DNA damage, such as γH2AX.
-
-
Interpretation: If the drug concentration in the tumor is low or does not correlate with changes in the PD biomarker, this suggests a PK issue. If the target is engaged but there is no efficacy, the issue might be related to the biological context.
-
-
Dose Escalation Study: The initial dose may be too low to achieve a therapeutic concentration.
-
Experiment: Perform a dose-escalation study to determine the Maximum Tolerated Dose (MTD). This involves administering increasing doses of this compound to different cohorts of animals and monitoring for signs of toxicity (e.g., weight loss, behavioral changes, clinical signs of distress).
-
Analysis: The MTD is the highest dose that does not induce unacceptable toxicity. Efficacy studies should be conducted at and below the MTD.
-
-
Review Dosing Schedule: The frequency of administration may not be optimal to maintain target inhibition.
-
Experiment: Based on the half-life determined from your PK studies, adjust the dosing schedule. A compound with a short half-life may require more frequent administration (e.g., twice daily) to maintain therapeutic levels.
-
-
Consider the Animal Model: The chosen cancer cell line or animal model may not be sensitive to FEN1 inhibition.
-
Experiment: Screen a panel of cancer cell lines in vitro for sensitivity to this compound. Cell lines with defects in related DNA repair pathways (e.g., BRCA mutations) may exhibit synthetic lethality with FEN1 inhibition and be better candidates for in vivo studies.
-
Q2: We are observing significant toxicity (e.g., weight loss >15%) in our animals treated with this compound, even at doses where we don't see anti-tumor effects. What should we do?
A2: Toxicity without efficacy suggests a narrow therapeutic window. Here are some strategies to address this:
-
Refine the Dosing Regimen:
-
Lower the Dose: Start with a lower dose and escalate slowly, while closely monitoring for signs of toxicity.
-
Change the Schedule: Instead of daily dosing, consider intermittent dosing (e.g., every other day, or 5 days on/2 days off) to allow the animals to recover.
-
-
Change the Route of Administration: If you are using intraperitoneal (IP) injection, consider oral gavage (PO) or intravenous (IV) administration, as this can alter the PK profile and potentially reduce local toxicity.
-
Use a Different Formulation: The vehicle used to dissolve this compound could be contributing to the toxicity.
-
Experiment: Test the vehicle alone in a control group of animals to assess its toxicity. If the vehicle is toxic, explore alternative formulations. Common vehicles for in vivo studies include solutions with DMSO, PEG300, Tween 80, and saline. See the table below for a sample formulation comparison.
-
Quantitative Data Summary
Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Mice
| Parameter | Oral Gavage (PO) | Intraperitoneal (IP) |
| Dose | 50 mg/kg | 25 mg/kg |
| Cmax (Plasma) | 1.2 µM | 2.5 µM |
| Tmax (Plasma) | 2 hours | 0.5 hours |
| Half-life (t1/2) | 4 hours | 3.5 hours |
| AUC (0-24h) | 6.8 µMh | 8.2 µMh |
| Tumor:Plasma Ratio @4h | 0.8 | 1.1 |
| Bioavailability | 35% | N/A |
Table 2: Example Dose-Response and Toxicity Data for this compound
| Dose (mg/kg, daily IP) | Tumor Growth Inhibition (TGI) | Average Body Weight Change | Notes |
| 10 | 15% | +2% | Well-tolerated, minimal efficacy. |
| 25 | 45% | -5% | Moderate efficacy, acceptable toxicity. |
| 50 | 60% | -18% | Significant efficacy, but exceeds MTD. |
| Vehicle Control | 0% | +5% | No effect on tumor growth or animal well-being. |
Experimental Protocols
Protocol 1: In Vivo Maximum Tolerated Dose (MTD) Study
-
Animal Model: Use healthy, non-tumor-bearing mice of the same strain as your planned efficacy studies (e.g., athymic nude mice). Use 3-5 mice per group.
-
Drug Preparation: Prepare this compound in a sterile vehicle at the desired concentrations for dosing.
-
Dose Escalation:
-
Start with a dose predicted to be safe based on in vitro cytotoxicity data.
-
Administer increasing doses to subsequent cohorts (e.g., 10, 25, 50, 75 mg/kg).
-
Dose the animals daily for 5-14 days via the intended route of administration (e.g., IP injection).
-
-
Monitoring:
-
Record body weight daily.
-
Perform clinical observations twice daily for signs of toxicity (e.g., lethargy, ruffled fur, abnormal posture).
-
Define endpoints for humane euthanasia (e.g., >20% body weight loss).
-
-
Data Analysis: The MTD is defined as the highest dose that does not result in mortality, >15-20% body weight loss, or other significant clinical signs of toxicity.
Protocol 2: Pharmacokinetic (PK) and Pharmacodynamic (PD) Study
-
Animal Model: Use tumor-bearing mice.
-
Drug Administration: Administer a single dose of this compound at a dose level expected to be efficacious (e.g., near the MTD).
-
Sample Collection:
-
Collect blood samples (via tail vein or cardiac puncture) and tumor tissue at multiple time points post-dose (e.g., 0.5, 1, 2, 4, 8, 24 hours).
-
Use a separate cohort of animals for each time point.
-
-
Sample Processing:
-
Process blood to collect plasma.
-
Flash-freeze tumor tissue.
-
-
Analysis:
-
PK: Quantify the concentration of this compound in plasma and tumor homogenates using a validated LC-MS/MS method.
-
PD: Measure the level of a biomarker of FEN1 activity in tumor lysates. For example, use western blotting to detect levels of γH2AX, a marker of DNA damage that may increase upon FEN1 inhibition.
-
Visualizations
Caption: FEN1's role in DNA replication and the mechanism of its inhibition.
Caption: Workflow for determining the optimal in vivo dose of this compound.
Caption: Decision tree for troubleshooting lack of in vivo efficacy.
Potential off-target effects of Fen1-IN-SC13
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of Fen1-IN-SC13. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a small molecule inhibitor of Flap endonuclease 1 (FEN1). FEN1 is a critical enzyme involved in DNA replication and repair, specifically in Okazaki fragment maturation during lagging strand synthesis and in the base excision repair (BER) pathway. By inhibiting FEN1, this compound impairs the DNA damage repair capabilities of cells. This leads to an accumulation of DNA damage, which can trigger cell cycle arrest and apoptosis, particularly in cancer cells that often have a high replicative rate and existing DNA repair defects.[1][2][3]
Q2: What are the known on-target effects of this compound that I should be aware of in my experiments?
The primary on-target effect of this compound is the inhibition of FEN1's endonuclease activity. This leads to several downstream cellular consequences that researchers should consider:
-
Induction of DNA Damage: Inhibition of FEN1 leads to the accumulation of unresolved DNA flap structures, resulting in DNA double-strand breaks (DSBs). This can be observed by an increase in γH2AX foci.
-
Cell Cycle Arrest: The accumulation of DNA damage often triggers cell cycle checkpoints, leading to arrest, typically in the G2/M phase.[3]
-
Apoptosis: In many cancer cell lines, the extent of DNA damage caused by FEN1 inhibition surpasses the cell's repair capacity, leading to the activation of the mitochondrial apoptosis pathway.
-
Activation of the cGAS-STING Pathway: A notable downstream effect of FEN1 inhibition is the accumulation of cytoplasmic double-stranded DNA (dsDNA). This cytosolic dsDNA is recognized by the cyclic GMP-AMP synthase (cGAS), which in turn activates the stimulator of interferon genes (STING) signaling pathway.[4][5] This can lead to the production of pro-inflammatory cytokines and chemokines, which may be a desirable effect in cancer immunotherapy contexts but could be an important consideration in other experimental systems.[4]
Q3: Has the specificity of this compound been characterized? Are there known off-targets?
Based on available research, this compound has been shown to be a specific inhibitor of FEN1. One study investigated its effects on other key enzymes in the base excision repair (BER) pathway and found no significant inhibition of the following:
-
Apurinic/apyrimidinic endonuclease 1 (APE1)
-
DNA polymerase β (Pol β)
-
DNA ligase I
-
DNase I[6]
While these findings suggest a high degree of specificity for FEN1 within the BER pathway, a comprehensive, proteome-wide off-target profile (e.g., through kinome scanning or chemical proteomics) of this compound is not publicly available at this time. Therefore, researchers should remain mindful of the possibility of uncharacterized off-target effects in their specific experimental models.
Troubleshooting Guide
Issue 1: I am observing a cellular phenotype that is not consistent with the known on-target effects of FEN1 inhibition. How can I investigate potential off-target effects?
If you suspect off-target effects of this compound in your experiments, a systematic approach can help to identify the cause.
Step 1: Confirm On-Target Engagement
Before investigating off-targets, it is crucial to confirm that this compound is engaging with its intended target, FEN1, in your cellular system. A Cellular Thermal Shift Assay (CETSA) is a valuable method for this purpose.[7][8][9]
-
Principle of CETSA: This assay measures the thermal stability of a protein in the presence and absence of a ligand (inhibitor). Ligand binding typically stabilizes the protein, leading to a higher melting temperature.
-
Experimental Workflow:
-
Treat cells with this compound or a vehicle control.
-
Heat aliquots of the cell lysate or intact cells to a range of temperatures.
-
Separate soluble and aggregated proteins by centrifugation.
-
Analyze the amount of soluble FEN1 at each temperature by Western blotting or other protein detection methods.
-
A shift in the melting curve of FEN1 in the presence of this compound indicates target engagement.
-
Step 2: Employ Counter-Screening and Control Experiments
-
Use a Structurally Unrelated FEN1 Inhibitor: If available, compare the phenotype induced by this compound with that of another FEN1 inhibitor with a different chemical scaffold. If the phenotype is consistent between both inhibitors, it is more likely to be an on-target effect.
-
FEN1 Knockdown/Knockout: Compare the phenotype observed with this compound treatment to the phenotype of cells where FEN1 has been knocked down (e.g., using siRNA) or knocked out (e.g., using CRISPR/Cas9).[10][11] A high degree of similarity would support an on-target effect.
-
Rescue Experiment: In a FEN1 knockout or knockdown background, the addition of this compound should not produce the same phenotype if the effect is on-target.
Step 3: Advanced Off-Target Identification Methods
For a more comprehensive and unbiased assessment of off-target interactions, consider the following advanced techniques, which often require specialized expertise and resources:
-
Chemical Proteomics: This approach uses a modified, "clickable" version of this compound to pull down interacting proteins from a cell lysate, which are then identified by mass spectrometry.
-
Computational Prediction: In silico methods can predict potential off-targets based on the chemical structure of this compound by screening it against databases of protein structures.[1][12]
Issue 2: I am seeing an inflammatory response in my cell culture or animal model after treatment with this compound. Is this an off-target effect?
Not necessarily. As mentioned in the FAQs, a known on-target downstream effect of FEN1 inhibition is the activation of the cGAS-STING pathway due to the accumulation of cytosolic dsDNA.[4] This pathway is a key component of the innate immune system and its activation leads to the production of interferons and other pro-inflammatory cytokines.
-
How to confirm: To determine if the observed inflammatory response is mediated by the cGAS-STING pathway, you can perform experiments in cells deficient for key components of this pathway (e.g., cGAS or STING knockout cells). If the inflammatory response is abrogated in these cells, it is likely a consequence of on-target FEN1 inhibition.
Quantitative Data Summary
The following table summarizes the available quantitative data regarding the inhibitory activity of this compound.
| Target | Assay Type | IC50 | Reference |
| FEN1 | in vitro nuclease activity | Not explicitly stated in provided search results | [6] |
| APE1 | in vitro nuclease activity | No inhibition observed | [6] |
| Pol β | in vitro polymerase activity | No inhibition observed | [6] |
| DNA ligase I | in vitro ligase activity | No inhibition observed | [6] |
| DNase I | in vitro nuclease activity | No inhibition observed | [6] |
Note: While the precise IC50 value for this compound against FEN1 is not available in the provided search results, the studies consistently refer to it as a specific and potent inhibitor.
Experimental Protocols
Protocol 1: In Vitro FEN1 Nuclease Activity Assay
This protocol is based on fluorescence quenching to measure FEN1 activity and its inhibition.[13]
Materials:
-
Recombinant human FEN1 protein
-
Fluorescently labeled DNA flap substrate (with a fluorophore and a quencher in close proximity)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA)
-
This compound
-
96-well or 384-well plates suitable for fluorescence reading
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In each well of the plate, add the DNA flap substrate and a specific concentration of this compound or vehicle control.
-
Initiate the reaction by adding a fixed concentration of recombinant FEN1 protein to each well.
-
Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes).
-
Measure the fluorescence intensity. Cleavage of the substrate by FEN1 separates the fluorophore and quencher, leading to an increase in fluorescence.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol outlines the general steps for performing a CETSA to confirm this compound engagement with FEN1 in cells.[7][14][15]
Materials:
-
Cultured cells of interest
-
This compound
-
Vehicle control (e.g., DMSO)
-
PBS and lysis buffer (with protease inhibitors)
-
PCR tubes or similar for heating
-
Thermocycler or heating block
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Anti-FEN1 antibody
Procedure:
-
Treat cultured cells with this compound or vehicle control for a specified time.
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in lysis buffer and prepare the cell lysate.
-
Aliquot the lysate into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C) for a short period (e.g., 3 minutes) using a thermocycler.
-
Cool the tubes at room temperature and then centrifuge at high speed to pellet the aggregated proteins.
-
Carefully collect the supernatant (containing the soluble proteins).
-
Analyze the amount of soluble FEN1 in each supernatant sample by SDS-PAGE and Western blotting using an anti-FEN1 antibody.
-
Quantify the band intensities and plot the percentage of soluble FEN1 against the temperature for both the treated and control samples to generate melting curves. A rightward shift in the curve for the this compound-treated sample indicates target stabilization and engagement.
Visualizations
Caption: Signaling pathway of this compound's on-target effects.
Caption: Workflow for Cellular Thermal Shift Assay (CETSA).
References
- 1. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Small-Molecule Inhibitors Targeting FEN1 for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FEN1 inhibitor SC13 promotes CAR-T cells infiltration into solid tumours through cGAS-STING signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Targeting DNA Flap Endonuclease 1 to Impede Breast Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cellular Active N-Hydroxyurea FEN1 Inhibitors Block Substrate Entry to the Active Site - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cellular thermal shift and clickable chemical probe assays for the determination of drug-target engagement in live cells - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. [publications.scilifelab.se]
- 10. FEN1 inhibitor increases sensitivity of radiotherapy in cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 13. An Evolutionarily Conserved Synthetic Lethal Interaction Network Identifies FEN1 as a Broad-Spectrum Target for Anticancer Therapeutic Development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A High-Throughput Dose-Response Cellular Thermal Shift Assay for Rapid Screening of Drug Target Engagement in Living Cells, Exemplified Using SMYD3 and IDO1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. High-Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Fen1-IN-SC13 stability in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and use of Fen1-IN-SC13 in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage for this compound stock solutions?
A1: For optimal stability, it is recommended to store stock solutions of this compound at -80°C for up to 6 months or at -20°C for up to 1 month[1]. To avoid repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into single-use volumes[2].
Q2: How should I prepare the working solution of this compound for my cell culture experiments?
A2: It is recommended to prepare the working solution for in vivo and in vitro experiments fresh on the day of use from a stored stock solution[1]. If your stock solution is prepared in DMSO, ensure the final concentration of DMSO in the cell culture medium is less than 0.5% to avoid cytotoxicity[2].
Q3: What is the known stability or half-life of this compound in cell culture media?
Q4: How can I determine the stability of this compound in my specific cell culture setup?
A4: You can perform a stability study by incubating this compound in your cell culture medium (with and without cells) under your experimental conditions. At various time points, samples of the medium can be collected and the concentration of the inhibitor can be quantified using an analytical method such as High-Performance Liquid Chromatography (HPLC)[5][6].
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or weaker than expected biological effect. | Degradation of this compound: The inhibitor may be degrading in the cell culture medium over the course of the experiment. | - Prepare fresh working solutions for each experiment. - For long-term experiments, consider replenishing the medium with fresh inhibitor at regular intervals. - Perform a stability test to determine the half-life of the inhibitor in your specific experimental conditions (see Experimental Protocol below). |
| Suboptimal inhibitor concentration: The concentration of this compound may be too low to elicit a strong response. | - Perform a dose-response experiment to determine the optimal concentration for your cell line and assay. The half-maximal inhibitory concentration (IC50) has been reported to be around 20 to 30 μmol/L in non–small-cell lung cancer cells[7]. | |
| Cell line resistance: The cell line may have intrinsic or acquired resistance to Fen1 inhibition. | - Confirm Fen1 expression in your cell line. - Consider using cell lines known to be sensitive to Fen1 inhibition, such as those with defects in homologous recombination (e.g., BRCA1/2 deficient)[8][9][10]. | |
| Precipitation of the compound in the cell culture medium. | Poor solubility: The concentration of this compound may exceed its solubility limit in the aqueous medium. | - Ensure the final DMSO concentration is sufficient to maintain solubility but remains non-toxic to the cells (<0.5%). - If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution during the preparation of the working solution[1]. |
| Observed cytotoxicity in control cells treated with vehicle. | DMSO toxicity: The concentration of the vehicle (DMSO) may be too high. | - Ensure the final concentration of DMSO in the cell culture medium is below 0.5%[2]. - Include a vehicle-only control in your experiments to assess the effect of the solvent on your cells. |
Experimental Protocol: Assessing this compound Stability in Cell Culture Media
This protocol outlines a general method to determine the stability of Fen1-IN--SC13 in a specific cell culture medium using HPLC.
Materials:
-
This compound
-
Your specific cell culture medium (e.g., DMEM) with serum and supplements
-
Cell line of interest (optional, for assessing stability in the presence of cells)
-
HPLC system with a suitable column (e.g., C18)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or other suitable modifier (optional)
-
Sterile microcentrifuge tubes
-
Incubator (37°C, 5% CO2)
Procedure:
-
Prepare a standard curve:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Create a series of dilutions of the stock solution in the cell culture medium to generate a standard curve for HPLC analysis.
-
-
Sample Preparation:
-
Prepare a working solution of this compound in the cell culture medium at the desired experimental concentration.
-
Dispense the solution into sterile tubes (for cell-free stability) or into culture plates with your cells.
-
Incubate the samples at 37°C and 5% CO2.
-
-
Time-Point Collection:
-
At designated time points (e.g., 0, 2, 4, 8, 12, 24, 48, 72 hours), collect an aliquot of the medium from each sample.
-
For samples with cells, centrifuge the aliquot to pellet any cells or debris.
-
-
Sample Analysis:
-
Analyze the collected supernatant by HPLC to determine the concentration of this compound.
-
The mobile phase and gradient will need to be optimized for your specific HPLC setup and the inhibitor.
-
-
Data Analysis:
-
Plot the concentration of this compound as a percentage of the initial concentration (time 0) versus time.
-
From this plot, you can determine the half-life of the inhibitor in your specific cell culture medium.
-
Visualizations
Caption: Workflow for determining the stability of this compound in cell culture media.
Caption: A logical diagram for troubleshooting inconsistent experimental outcomes with this compound.
Caption: Simplified diagram of Fen1's function and its inhibition by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. captivatebio.com [captivatebio.com]
- 3. researchgate.net [researchgate.net]
- 4. Targeting DNA Flap Endonuclease 1 to Impede Breast Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Overexpression of Flap Endonuclease 1 Correlates with Enhanced Proliferation and Poor Prognosis of Non–Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Small-Molecule Inhibitors Targeting FEN1 for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. FEN1 Blockade for Platinum Chemo-Sensitization and Synthetic Lethality in Epithelial Ovarian Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Draining the FEN1s for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to Fen1-IN-SC13 Treatment
Welcome to the technical support center for Fen1-IN-SC13, a potent inhibitor of Flap Endonuclease 1 (FEN1). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the use of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and specific inhibitor of Flap Endonuclease 1 (FEN1), a key enzyme involved in DNA replication and repair, particularly in the base excision repair (BER) pathway and Okazaki fragment maturation.[1][2] By inhibiting FEN1, this compound disrupts these processes, leading to the accumulation of DNA damage, cell cycle arrest, and ultimately, apoptosis in cancer cells.[1][3] Cancer cells often have higher levels of FEN1 expression, making them more susceptible to its inhibition.
Q2: In which solvents is this compound soluble?
A2: this compound is soluble in dimethyl sulfoxide (DMSO).[4][5] For cell culture experiments, it is recommended to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the culture medium. Ensure the final DMSO concentration is not toxic to the cells (typically ≤ 0.5%).
Q3: What is the recommended storage condition for this compound?
A3: For long-term storage, this compound stock solutions should be stored at -20°C or -80°C.[4] Avoid repeated freeze-thaw cycles to maintain the stability and activity of the compound.
Q4: Can this compound be used in combination with other anti-cancer therapies?
A4: Yes, studies have shown that this compound can act synergistically with other cancer treatments, including chemotherapy agents like paclitaxel and camptothecin, as well as with ionizing radiation (IR).[1][6][7][8] This sensitization effect allows for the potential use of lower doses of conventional therapies, which may reduce their associated toxic side effects.[1]
Q5: How does this compound promote anti-tumor immunity?
A5: this compound treatment can lead to the accumulation of cytoplasmic double-stranded DNA (dsDNA) fragments. This cytosolic dsDNA can activate the cGAS-STING signaling pathway, which in turn increases the secretion of chemokines that promote the infiltration of immune cells, such as CAR-T cells, into the tumor microenvironment.
Troubleshooting Guide
Issue 1: Suboptimal or No Inhibition of Cancer Cell Growth
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Question: I am not observing the expected growth inhibition in my cancer cell line after treatment with this compound. What could be the reason?
-
Answer:
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Cell Line Specificity: The sensitivity to FEN1 inhibitors can be highly cell-line dependent.[9] Cells with inherent resistance mechanisms may not respond effectively. Verify the FEN1 expression levels in your cell line; cells with lower FEN1 expression may be less sensitive.
-
Drug Concentration and Treatment Duration: Ensure you are using an appropriate concentration of this compound and a sufficient treatment duration. It is advisable to perform a dose-response curve to determine the optimal IC50 for your specific cell line.
-
Drug Stability: Ensure the this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles, which could degrade the compound.[4]
-
Compensatory DNA Repair Pathways: Cancer cells can develop resistance by upregulating alternative DNA repair pathways.[10] For example, cells proficient in homologous recombination (HR) may be more resistant to FEN1 inhibition.[10][11]
-
Issue 2: High Variability in Experimental Results
-
Question: I am observing significant variability between my replicate experiments using this compound. What are the possible causes?
-
Answer:
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Inconsistent Cell Culture Conditions: Ensure that cell passage number, confluency at the time of treatment, and media composition are consistent across all experiments.
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Inaccurate Drug Dilution: Prepare fresh dilutions of this compound from a concentrated stock for each experiment to avoid inaccuracies from storing diluted solutions.
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DMSO Concentration: Maintain a consistent and low final concentration of DMSO in all wells, including controls, as DMSO itself can have effects on cell growth.
-
Issue 3: Unexpected Cytotoxicity in Control Cells
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Question: My vehicle control (DMSO) is showing some level of cytotoxicity. How can I address this?
-
Answer:
-
High DMSO Concentration: The final concentration of DMSO in the cell culture medium should be kept to a minimum, typically below 0.5%. Higher concentrations can be toxic to many cell lines.
-
Cell Line Sensitivity: Some cell lines are more sensitive to DMSO than others. It is important to determine the maximum tolerated DMSO concentration for your specific cell line in preliminary experiments.
-
Issue 4: Difficulty in Observing Synergistic Effects in Combination Therapy
-
Question: I am not seeing a clear synergistic effect when combining this compound with another therapeutic agent. How can I optimize my experiment?
-
Answer:
-
Treatment Schedule: The timing and sequence of drug administration are critical. For example, pre-treating cells with this compound before adding a chemotherapeutic agent may be more effective than simultaneous addition. The optimal schedule should be determined empirically.
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Sub-optimal Concentrations: For synergy analysis, it is crucial to use concentrations of both agents that are around their individual IC50 values or lower. High concentrations of either agent can mask any synergistic interaction.
-
Data Analysis: Use appropriate software and statistical methods (e.g., Chou-Talalay method for calculating Combination Index) to quantitatively assess synergy.
-
Quantitative Data
Table 1: In Vitro Efficacy of this compound and Other FEN1 Inhibitors
| Inhibitor | Cell Line | IC50 / Effective Concentration | Notes |
| This compound | MCF-7 | Cytotoxicity observed at 40 µM | Induces accumulation of DNA double-strand breaks.[3] |
| This compound | PC3 | 20 µM (in combination with CPT) | Synergistic effect observed with low-dose camptothecin.[6] |
| This compound | HeLa | 40 µM or 100 µM (in combination with IR) | Enhances sensitivity to ionizing radiation.[5][8] |
| FEN1 Inhibitor C8 | PEO1 (BRCA2-deficient) | Sensitive | More sensitive than BRCA2-proficient cells.[11] |
| FEN1 Inhibitor C8 | PEO4 (BRCA2-proficient) | Resistant | |
| FEN1-IN-4 | Breast Cancer Cell Lines | Cell-line dependent | Induces G2/M arrest.[9] |
Table 2: In Vivo Experimental Data for this compound
| Animal Model | Tumor Type | Dosage and Administration | Outcome |
| Xenografted Tumor Model | Breast Cancer | Injection, single dose for 40 days | Inhibits tumor growth in combination with chemotherapy.[4] |
| Nude Mice | Cervical Cancer | Not specified | Sensitizes tumors to ionizing radiation.[5] |
Experimental Protocols
Protocol 1: General Protocol for In Vitro Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Preparation: Prepare a stock solution of this compound in DMSO. On the day of the experiment, perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Treatment: Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Assess cell viability using a suitable method, such as the MTT or CCK-8 assay, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Protocol for Combination Treatment with this compound and Ionizing Radiation (IR)
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates for colony formation assays) and allow them to attach overnight.
-
Inhibitor Pre-treatment: Treat the cells with the desired concentration of this compound (e.g., 40 µM) or vehicle control for a predetermined pre-incubation period (e.g., 24 hours).[8]
-
Ionizing Radiation: Irradiate the cells with the desired dose of IR (e.g., 2, 4, 6, 8 Gy).
-
Post-Irradiation Incubation: After irradiation, replace the medium with fresh medium containing this compound or vehicle control and incubate for the desired period. For colony formation assays, incubate for 10-14 days, changing the medium every 2-3 days.
-
Endpoint Analysis:
-
Cell Viability: For short-term assays, assess cell viability at 48-72 hours post-irradiation.
-
Colony Formation: For long-term survival, fix and stain the colonies with crystal violet and count the number of colonies (containing >50 cells). Calculate the surviving fraction for each treatment group.
-
Protocol 3: Protocol for Combination Treatment with this compound and Paclitaxel
-
Cell Seeding: Seed cells in 96-well plates as described in Protocol 1.
-
Treatment: Treat cells with this compound alone, paclitaxel alone, or a combination of both at various concentrations. It is often beneficial to use a fixed ratio of the two drugs. Include appropriate vehicle controls.
-
Incubation: Incubate the cells for 48-72 hours.
-
Viability Assessment: Determine cell viability using an appropriate assay.
-
Synergy Analysis: Calculate the Combination Index (CI) using software like CompuSyn. A CI value < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Potential mechanisms of resistance to this compound.
Caption: General experimental workflow for combination studies.
References
- 1. mdpi.com [mdpi.com]
- 2. Small-Molecule Inhibitors Targeting FEN1 for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting DNA Flap Endonuclease 1 to Impede Breast Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. FEN1 inhibitor increases sensitivity of radiotherapy in cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synergistic antitumor effect of combined paclitaxel with FEN1 inhibitor in cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. FEN1 Inhibition as a Potential Novel Targeted Therapy against Breast Cancer and the Prognostic Relevance of FEN1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. FEN1 Blockade for Platinum Chemo-Sensitization and Synthetic Lethality in Epithelial Ovarian Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. FEN1 endonuclease as a therapeutic target for human cancers with defects in homologous recombination - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Fen1-IN-SC13 In Vivo Delivery
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the FEN1 inhibitor, Fen1-IN-SC13, in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule inhibitor that specifically targets Flap endonuclease 1 (FEN1), a critical enzyme involved in DNA replication and repair pathways, including Okazaki fragment maturation and base excision repair.[1][2][3] By inhibiting FEN1, this compound induces DNA damage, leading to cell cycle arrest and apoptosis, particularly in cancer cells that often have a high reliance on specific DNA repair pathways.[3][4]
Q2: What are the potential therapeutic applications of this compound?
A2: this compound has shown potential as an anti-cancer agent, both as a monotherapy and in combination with other treatments. It can sensitize cancer cells to radiotherapy and chemotherapy.[5][6] Additionally, it has been shown to promote the infiltration of CAR-T cells into solid tumors by activating the cGAS-STING signaling pathway.[7]
Q3: What is the recommended route of administration for in vivo studies?
A3: Based on published studies, the most common route of administration for this compound in mouse models is intraperitoneal (IP) injection.[5]
Q4: What is a typical dosage for this compound in mice?
A4: A previously reported in vivo study in nude mice used a daily intraperitoneal injection of 200 µg of this compound.[5] However, the optimal dosage may vary depending on the mouse model, tumor type, and experimental goals. It is crucial to perform dose-response studies to determine the most effective and tolerable dose for your specific application.
Q5: What are the known side effects of FEN1 inhibition in vivo?
A5: Inhibition of FEN1 can lead to the accumulation of DNA double-strand breaks and chromosomal instability.[3] While this is the desired effect in cancer cells, it could potentially have toxic effects on normal rapidly dividing cells. One study noted that a FEN1 inhibitor, C8, did not cause weight loss or gross toxicity in mice.[8] However, careful monitoring for signs of toxicity, such as weight loss, behavioral changes, or signs of distress, is essential during in vivo studies.
Troubleshooting Guide
This guide addresses common issues that researchers may encounter during the in vivo delivery of this compound.
| Problem | Potential Cause | Suggested Solution |
| Poor Solubility of this compound | This compound is a small molecule that may have limited aqueous solubility. | - Vehicle Optimization: Prepare a stock solution in 100% DMSO and dilute it further in an appropriate vehicle for injection. A commonly used vehicle for similar compounds is a mixture of PEG400 and saline or PBS. For example, a formulation of 10% DMSO, 40% PEG400, and 50% PBS could be tested. Always ensure the final DMSO concentration is low (typically <10%) to avoid toxicity. - Sonication: Briefly sonicate the solution to aid in dissolution. - Warming: Gently warm the solution to 37°C to improve solubility, but be cautious of potential degradation at higher temperatures. |
| Precipitation of Compound Upon Dilution | The compound may be crashing out of solution when the DMSO stock is diluted into an aqueous vehicle. | - Stepwise Dilution: Add the aqueous vehicle to the DMSO stock slowly while vortexing. - Increase Co-solvent Concentration: Increase the percentage of PEG400 or other co-solvents in the final formulation. - Test Different Vehicles: Experiment with other biocompatible solvents like corn oil for IP injections, although this may alter the pharmacokinetic profile. |
| Inconsistent Efficacy in Animal Models | - Low Bioavailability: The compound may be poorly absorbed or rapidly metabolized. - Suboptimal Dosing: The dose may be too low to achieve a therapeutic concentration at the tumor site. - Inadequate Target Engagement: The inhibitor may not be reaching and binding to FEN1 effectively. | - Pharmacokinetic Studies: If possible, perform pharmacokinetic studies to determine the half-life and peak plasma concentration of this compound.[9] - Dose-Escalation Study: Conduct a dose-escalation study to find the maximum tolerated dose and the dose that provides the best therapeutic effect. - Assess Target Engagement: Analyze tumor tissue post-treatment for biomarkers of FEN1 inhibition, such as increased γH2AX (a marker of DNA double-strand breaks) or reduced FEN1 activity in tumor lysates.[10][11] |
| Observed Toxicity in Animals | - High Dose: The administered dose may be too high. - Vehicle Toxicity: The vehicle itself, particularly high concentrations of DMSO, can be toxic. - Off-Target Effects: The inhibitor may be affecting other proteins besides FEN1.[12] | - Reduce Dose: Lower the dose of this compound. - Vehicle Control Group: Always include a vehicle-only control group to assess the toxicity of the delivery vehicle. - Monitor Animal Health: Closely monitor animals for signs of toxicity, including weight loss, changes in behavior, and ruffled fur. Reduce the dosing frequency if necessary. |
| Difficulty with Intraperitoneal Injections | Improper injection technique can lead to injection into the gut or other organs, causing distress and inaccurate dosing. | - Proper Restraint: Ensure the mouse is properly restrained. - Correct Needle Angle and Depth: Insert the needle at a 10-15 degree angle into the lower right abdominal quadrant to avoid the cecum and bladder.[13][14] The needle should not be inserted too deeply. - Use Appropriate Needle Size: A 25-27 gauge needle is typically suitable for IP injections in mice. |
Experimental Protocols
1. Preparation of this compound for In Vivo Administration
Disclaimer: This is a general protocol and may require optimization for your specific experimental conditions.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Polyethylene glycol 400 (PEG400), sterile
-
Phosphate-buffered saline (PBS), sterile, pH 7.4
-
Sterile, light-protected microcentrifuge tubes
Procedure:
-
Prepare a 10 mM Stock Solution:
-
Calculate the amount of this compound powder needed to make a 10 mM stock solution in DMSO. The molecular weight of this compound is 433.52 g/mol .
-
Dissolve the calculated amount of this compound in the appropriate volume of sterile DMSO.
-
Vortex thoroughly and briefly sonicate if necessary to ensure complete dissolution.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[15]
-
-
Prepare the Injection Solution (Example for a 200 µg dose in 100 µL):
-
The desired final concentration is 2 mg/mL (200 µg / 0.1 mL).
-
On the day of injection, thaw a vial of the 10 mM stock solution.
-
To prepare 1 mL of the final injection solution, mix the following in a sterile microcentrifuge tube:
-
46.1 µL of 10 mM this compound stock solution (in DMSO)
-
353.9 µL of PEG400
-
600 µL of sterile PBS
-
-
This will result in a final vehicle composition of approximately 4.6% DMSO, 35.4% PEG400, and 60% PBS.
-
Vortex the solution thoroughly until it is clear and homogenous. Protect the solution from light.
-
This formulation should be prepared fresh for each set of injections.
-
2. In Vivo Administration via Intraperitoneal (IP) Injection
Materials:
-
Prepared this compound injection solution
-
Mice (e.g., nude mice with tumor xenografts)
-
Sterile 1 mL syringes with 25-27 gauge needles
-
70% ethanol for disinfection
-
Appropriate animal handling and restraint equipment
Procedure:
-
Gently restrain the mouse, exposing the abdomen.
-
Locate the injection site in the lower right quadrant of the abdomen.
-
Wipe the injection site with 70% ethanol.
-
Insert the needle at a shallow angle (approximately 10-15 degrees) to avoid puncturing internal organs.
-
Gently aspirate to ensure the needle is not in a blood vessel or organ (you should not see any fluid enter the syringe).
-
Slowly inject the desired volume (e.g., 100 µL) of the this compound solution.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the mouse for any adverse reactions immediately after injection and at regular intervals throughout the study.[5][16]
Visualizations
FEN1 Signaling and Interaction Pathway
Caption: FEN1's central role in DNA repair and replication pathways.
Experimental Workflow for In Vivo Study
Caption: A typical workflow for an in vivo efficacy study of this compound.
Troubleshooting Logic Diagram
Caption: A logical approach to troubleshooting common in vivo issues.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Small-Molecule Inhibitors Targeting FEN1 for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting DNA Flap Endonuclease 1 to Impede Breast Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. FEN1 inhibitor increases sensitivity of radiotherapy in cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. FEN1 inhibitor SC13 promotes CAR-T cells infiltration into solid tumours through cGAS-STING signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. FEN1 endonuclease as a therapeutic target for human cancers with defects in homologous recombination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Quantification of In Vivo Target Engagement Using Microfluidic Activity-Based Protein Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. scienceopen.com [scienceopen.com]
- 14. researchgate.net [researchgate.net]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Lessons learned from imaging mouse ovarian tumors: the route of probe injection makes a difference - PMC [pmc.ncbi.nlm.nih.gov]
N-hydroxyurea FEN1 inhibitors off-target nuclease activity
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with N-hydroxyurea-based FEN1 inhibitors.
Frequently Asked Questions (FAQs)
Q1: We are observing a cellular phenotype that is stronger than expected from FEN1 inhibition alone. Could off-target effects be responsible?
A1: Yes, this is a distinct possibility. N-hydroxyurea-based FEN1 inhibitors have been shown to exhibit activity against other structurally related 5'-nucleases.[1][2] The most well-characterized off-target is Exonuclease 1 (EXO1).[1][2] Some compounds may also show inhibitory activity against Xeroderma Pigmentosum complementation group G protein (XPG).[1] Therefore, the observed cellular phenotype could be a composite effect of inhibiting FEN1 and these other nucleases. It is crucial to consider the potential for off-target activity when interpreting experimental results.[2]
Q2: What are the known off-target nucleases for N-hydroxyurea FEN1 inhibitors?
A2: The primary off-target nucleases for N-hydroxyurea FEN1 inhibitors belong to the same 5'-nuclease superfamily and share a similar active site geometry.[2] The most commonly reported off-targets are:
-
Exonuclease 1 (EXO1): Several studies have demonstrated that N-hydroxyurea-based FEN1 inhibitors can also inhibit EXO1, sometimes with comparable potency to FEN1.[1][2]
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Xeroderma Pigmentosum G (XPG): Inhibition of XPG has also been reported for some N-hydroxyurea compounds.[1][3]
It is important to note that the specificity profile can vary between different analogs within the N-hydroxyurea series.
Q3: Our in vitro IC50 values are in the nanomolar range, but we need micromolar concentrations to see a cellular effect. Why is there such a discrepancy?
A3: This is a common observation when working with FEN1 inhibitors.[2][4] Several factors can contribute to the difference between in vitro potency and cellular efficacy:
-
Cell Permeability: While some inhibitors have shown good cell permeability, this can be a limiting factor for others.[2]
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Nonspecific Protein Binding: The inhibitor may bind to other cellular proteins, reducing its effective concentration at the target site.[2]
-
High Local Concentration of FEN1: FEN1 is highly concentrated in the nucleus, particularly at replication forks during S-phase.[5] This high local concentration may require a higher inhibitor concentration to achieve effective target engagement.
-
Cellular Efflux: Active transport of the inhibitor out of the cell can reduce its intracellular concentration.
Cellular Thermal Shift Assays (CETSA) can be employed to verify target engagement within the cell and help understand this discrepancy.[2][4]
Q4: How can we experimentally assess the off-target activity of our N-hydroxyurea FEN1 inhibitor?
A4: To determine the specificity of your inhibitor, you should perform in vitro nuclease assays using purified recombinant nuclease enzymes. A common approach is a fluorescence-based assay:
-
Principle: A DNA substrate with a 5' flap is labeled with a fluorophore and a quencher. Cleavage of the flap by the nuclease separates the fluorophore from the quencher, resulting in an increase in fluorescence.
-
Procedure:
-
Purify recombinant FEN1, EXO1, and XPG.
-
Synthesize or purchase appropriate flap DNA substrates.
-
Perform the nuclease assay in the presence of a range of inhibitor concentrations.
-
Measure the fluorescence signal over time to determine the rate of reaction.
-
Calculate IC50 values for each nuclease to quantify the inhibitor's potency against each target.
-
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Inconsistent results in cell-based assays. | Cellular health and cell cycle stage can significantly impact FEN1 activity and inhibitor sensitivity. | Ensure consistent cell culture conditions, including passage number and confluency. Synchronize cells if the experiment is sensitive to cell cycle variations. |
| High background signal in fluorescence-based nuclease assay. | Substrate degradation or instability of the inhibitor. | Run control reactions without the enzyme to check for substrate integrity. Test the stability of the inhibitor in the assay buffer. |
| No cellular activity despite potent in vitro inhibition. | Poor cell permeability or rapid efflux of the inhibitor. | Consider using a different cell line with potentially higher permeability. Perform a time-course experiment to assess the stability of the compound in the cellular environment. Employ cellular target engagement assays like CETSA.[2][4] |
| Observed phenotype does not align with known FEN1 function. | Significant off-target effects are likely occurring. | Profile the inhibitor against a panel of related nucleases (e.g., EXO1, XPG) to determine its specificity.[1][2] Consider using a structurally different FEN1 inhibitor as a control. |
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of Representative N-hydroxyurea FEN1 Inhibitors
| Compound | FEN1 IC50 (nM) | EXO1 IC50 (nM) | XPG IC50 (nM) | Reference |
| Compound 1 | 46 | Data not always provided, but inhibition is noted | >1000 | [2][3] |
| Compound 4 | 17 | Data not always provided, but inhibition is noted | >1000 | [2][3] |
| Compound #20 | 3 | Not specified | Not specified | [6] |
Note: IC50 values can vary depending on the specific assay conditions.
Experimental Protocols
Fluorescence-Based Nuclease Assay
This protocol is adapted from methodologies used to screen for FEN1 inhibitors.[7]
Materials:
-
Purified recombinant human FEN1, EXO1, and XPG.
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 1 mM DTT, 0.1 mg/ml BSA.
-
Fluorescently labeled DNA substrate (e.g., a 5' flap substrate with a 6-FAM fluorophore on the 5' end of the flap and a BHQ-1 quencher on the complementary strand).
-
N-hydroxyurea FEN1 inhibitor of interest.
-
96-well black plates.
-
Fluorescence plate reader.
Procedure:
-
Prepare a serial dilution of the inhibitor in the assay buffer.
-
In a 96-well plate, add the inhibitor dilutions. Include a DMSO control.
-
Add the fluorescently labeled DNA substrate to each well to a final concentration of 50 nM.
-
Initiate the reaction by adding the purified nuclease (e.g., FEN1) to each well to a final concentration of 1 nM.
-
Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.
-
Monitor the increase in fluorescence intensity (Excitation: 485 nm, Emission: 520 nm) every minute for 30-60 minutes.
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Plot the reaction velocity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Visualizations
Caption: Off-target activity of N-hydroxyurea FEN1 inhibitors.
Caption: Workflow for assessing off-target nuclease activity.
References
- 1. researchgate.net [researchgate.net]
- 2. Cellular Active N-Hydroxyurea FEN1 Inhibitors Block Substrate Entry to the Active Site - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The identification and optimization of a N-hydroxy urea series of flap endonuclease 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cellularly active N-hydroxyurea FEN1 inhibitors block substrate entry to the active site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. esrf.fr [esrf.fr]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Differences in Fen1-IN-SC13 in vitro vs in vivo efficacy
Welcome to the technical support center for Fen1-IN-SC13. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Here you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols to address common challenges and discrepancies observed between in vitro and in vivo studies.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cytotoxicity of this compound in our cancer cell lines in vitro, but the anti-tumor effect in our mouse xenograft model is less pronounced. What could be the reason for this discrepancy?
A1: This is a common observation and can be attributed to several factors related to the translation from a controlled in vitro environment to a complex in vivo system. Key considerations include:
-
Pharmacokinetics and Bioavailability: this compound may have suboptimal pharmacokinetic properties, such as poor absorption, rapid metabolism, or inefficient distribution to the tumor site in vivo. This can result in a lower effective concentration of the inhibitor at the tumor than what is used in in vitro cultures.
-
Tumor Microenvironment: The in vivo tumor microenvironment is significantly more complex than a cell culture dish. Factors such as hypoxia, nutrient gradients, and interactions with stromal and immune cells can influence the sensitivity of cancer cells to this compound.
-
Drug Efflux Pumps: Cancer cells in vivo can upregulate multidrug resistance (MDR) transporters, which actively pump out this compound, reducing its intracellular concentration and efficacy.
Q2: How does this compound synergize with other anti-cancer agents like paclitaxel and ionizing radiation?
A2: this compound is a specific inhibitor of Flap endonuclease 1 (FEN1), a critical enzyme in DNA replication and repair.[1][2] By inhibiting FEN1, SC13 impairs the cell's ability to repair DNA damage.[2][3] When combined with DNA-damaging agents like paclitaxel or ionizing radiation (IR), the inhibition of FEN1 leads to an accumulation of DNA damage, ultimately triggering cancer cell apoptosis.[1][3] This synergistic effect allows for potentially lower, less toxic doses of chemotherapeutic agents.[1]
Q3: We are interested in the immune-modulatory effects of this compound. What is the mechanism behind its ability to enhance CAR-T cell infiltration?
A3: this compound can induce an increase in double-stranded DNA (dsDNA) in the cytoplasm of cancer cells.[4] This cytosolic dsDNA activates the cGAS-STING signaling pathway, which in turn leads to the production and secretion of chemokines at the tumor site.[4] These chemokines act as chemoattractants for immune cells, promoting the infiltration of CAR-T cells into solid tumors and enhancing the anti-tumor immune response.[4][5]
Troubleshooting Guides
Issue 1: Inconsistent In Vitro IC50 Values for this compound
| Potential Cause | Troubleshooting Step |
| Cell Line Variability | Different cancer cell lines have varying levels of FEN1 expression and dependencies on specific DNA repair pathways. It is crucial to test a panel of cell lines and correlate the IC50 values with FEN1 expression levels. |
| Assay Conditions | The choice of cell viability assay (e.g., MTT, CellTiter-Glo) and the incubation time with this compound can significantly impact the results. Ensure consistency in your assay protocol and consider performing time-course experiments. |
| Compound Stability | Ensure the proper storage and handling of this compound to maintain its stability and activity. Prepare fresh dilutions for each experiment. |
Issue 2: Limited In Vivo Efficacy in Xenograft Models
| Potential Cause | Troubleshooting Step |
| Suboptimal Dosing and Scheduling | The dose and frequency of this compound administration may not be optimal for achieving a therapeutic concentration in the tumor. Perform dose-escalation studies and explore different administration schedules. |
| Poor Bioavailability | Consider co-administering this compound with agents that can enhance its bioavailability or using a different formulation to improve its pharmacokinetic profile. |
| Tumor Model Selection | The choice of the xenograft model is critical. Select a model that has been shown to be sensitive to FEN1 inhibition or DNA-damaging agents. |
Quantitative Data Summary
| Parameter | In Vitro Data | In Vivo Data | Reference |
| Cell Viability (HeLa cells) | SC13 (10 µM) alone: 54.5% survival | Not directly applicable | [3] |
| Synergy with Ionizing Radiation (HeLa cells) | SC13 (10 µM) + IR (4 Gy): Significantly lower survival than either treatment alone | Combination treatment significantly inhibited tumor growth in a nude mouse xenograft model | [3] |
| Synergy with Cisplatin (MCF7 cells) | SC13 in combination with cisplatin showed enhanced cytotoxicity | Combination of SC13 and cisplatin led to decreased tumor volume in a nude mouse xenograft model | [2] |
Experimental Protocols
In Vitro FEN1 Inhibition Assay
This protocol is adapted from studies demonstrating the specific inhibitory effect of SC13 on FEN1 activity.[2]
-
Reaction Mixture Preparation: Prepare a reaction mixture containing a fluorescently labeled flap DNA substrate, recombinant human FEN1 enzyme, and reaction buffer.
-
Inhibitor Addition: Add varying concentrations of this compound to the reaction mixture. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes) to allow for the enzymatic reaction.
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., containing EDTA).
-
Analysis: Analyze the cleavage of the DNA substrate using a fluorescence-based method, such as fluorescence polarization or FRET. The degree of inhibition is calculated relative to the vehicle control.
In Vivo Xenograft Study
This protocol is a generalized procedure based on xenograft studies involving this compound.[2][3]
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., HeLa or MCF7) into the flank of immunodeficient mice (e.g., nude mice).
-
Tumor Growth Monitoring: Monitor the tumor growth regularly by measuring the tumor volume with calipers.
-
Treatment Initiation: Once the tumors reach a palpable size, randomize the mice into different treatment groups (e.g., vehicle control, this compound alone, chemotherapy/radiotherapy alone, combination therapy).
-
Drug Administration: Administer this compound and other treatments according to the predetermined schedule and route of administration (e.g., intraperitoneal injection).
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis).
Visualizations
Caption: Mechanism of this compound synergistic anti-cancer activity.
Caption: this compound mediated activation of the cGAS-STING pathway.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. mdpi.com [mdpi.com]
- 2. Targeting DNA Flap Endonuclease 1 to Impede Breast Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FEN1 inhibitor increases sensitivity of radiotherapy in cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FEN1 inhibitor SC13 promotes CAR-T cells infiltration into solid tumours through cGAS-STING signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to FEN1 Inhibitors: Benchmarking Fen1-IN-SC13 Against the Field
For Immediate Release
[City, State] – [Date] – In the landscape of targeted cancer therapy, Flap Endonuclease 1 (FEN1), a critical enzyme in DNA replication and repair, has emerged as a promising target. A new generation of small molecule inhibitors aimed at this enzyme is offering hope for novel treatment strategies, particularly for cancers with existing DNA damage response deficiencies. This guide provides a comprehensive comparison of a notable FEN1 inhibitor, Fen1-IN-SC13, with other key players in the field, supported by available experimental data and detailed methodologies for researchers.
Introduction to FEN1 Inhibition
FEN1 plays a crucial role in maintaining genomic stability through its involvement in Okazaki fragment maturation during DNA replication and in the base excision repair (BER) pathway.[1] Its overexpression is a common feature in many cancers, including breast, prostate, and lung cancer, and is often associated with tumor progression and resistance to chemotherapy.[2] The therapeutic strategy behind FEN1 inhibition is to exploit the concept of synthetic lethality, where inhibiting FEN1 in cancer cells that already have defects in other DNA repair pathways (such as those with BRCA1/2 mutations) leads to catastrophic DNA damage and cell death.[2][3]
Overview of FEN1 Inhibitors
A variety of small molecules have been developed to target FEN1. This guide focuses on a comparison between this compound and other well-documented inhibitors, including the recently developed BSM-1516 and a series of N-hydroxyurea-based compounds.
BSM-1516 is a highly potent and selective FEN1 inhibitor developed by Blacksmith Medicines. It exhibits strong synergistic effects with multiple DNA damage response (DDR) drug classes, including PARP and ATR inhibitors.[9]
N-hydroxyurea-based inhibitors represent a class of compounds that have been extensively studied for their FEN1 inhibitory activity. Compounds from this series, often designated with numbers (e.g., C2, C8, C16, C20, Compound 1, Compound 20), have shown varying potencies and cellular effects.[3][10][11]
Quantitative Comparison of FEN1 Inhibitors
To provide a clear overview of the performance of these inhibitors, the following tables summarize their reported biochemical potencies (IC50) and cellular activities (EC50 or GI50).
| Inhibitor | Biochemical IC50 (FEN1) | Cellular Activity (EC50/GI50) | Cell Line(s) | Notes |
| This compound (SC13) | Not Reported | - | MCF7, HeLa, PC3 | Potent in vitro and in vivo activity demonstrated; sensitizes cells to chemotherapy and radiotherapy.[1][6][12] |
| BSM-1516 | 7 nM | 24 nM (CETSA EC50) | HEK293 | ~65-fold more potent against FEN1 than EXO1.[9] |
| FEN1-IN-2 (Compound 20) | 3 nM | - | - | Also inhibits XPG with an IC50 of 226 nM.[13] |
| FEN1-IN-4 (Compound 2) | 30 nM (hFEN1-336Δ) | - | - | N-hydroxyurea series inhibitor.[14] |
| FEN1-IN-7 (Compound 16) | 18 nM | - | - | Also inhibits XPG with an IC50 of 3.04 µM.[4] |
| FEN1-IN-1 (Compound 1) | - | 15.5 µM (mean GI50) | 212 cell lines | N-hydroxyurea series inhibitor.[15] |
| C8 | - | - | PEO1 (BRCA2-defective) | More sensitive in BRCA2-defective cells compared to BRCA2-revertant PEO4 cells.[3] |
| C16 | - | - | PEO1 (BRCA2-defective) | Similar to C8, shows greater sensitivity in BRCA2-defective cells.[3] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using DOT language, illustrate key concepts related to FEN1 inhibition.
Caption: FEN1's role in Okazaki fragment maturation.
References
- 1. Small-Molecule Inhibitors Targeting FEN1 for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FEN1 Blockade for Platinum Chemo-Sensitization and Synthetic Lethality in Epithelial Ovarian Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FEN1 endonuclease as a therapeutic target for human cancers with defects in homologous recombination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Targeting DNA Flap Endonuclease 1 to Impede Breast Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FEN1 inhibitor increases sensitivity of radiotherapy in cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. FEN1 inhibitor SC13 promotes CAR-T cells infiltration into solid tumours through cGAS-STING signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. blacksmithmedicines.com [blacksmithmedicines.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
- 14. selleckchem.com [selleckchem.com]
- 15. medchemexpress.com [medchemexpress.com]
Comparing Fen1-IN-SC13 and FEN1-IN-4 efficacy
A Comparative Guide to the Efficacy of FEN1 Inhibitors: Fen1-IN-SC13 vs. FEN1-IN-4
This guide provides a detailed comparison of the efficacy of two prominent Flap Endonuclease 1 (FEN1) inhibitors, this compound and FEN1-IN-4, for researchers, scientists, and drug development professionals. The information is presented to facilitate an objective evaluation of their performance based on available experimental data.
Introduction to FEN1
Flap Endonuclease 1 (FEN1) is a critical enzyme involved in maintaining genomic stability through its roles in DNA replication and repair.[1][2][3] Specifically, FEN1 is essential for Okazaki fragment maturation during lagging strand DNA synthesis and participates in the long-patch base excision repair (LP-BER) pathway.[1][4] Its structure-specific nuclease activity allows it to cleave 5' flap structures in DNA.[1] Overexpression of FEN1 has been observed in numerous cancers, including breast, prostate, and lung cancer, making it a promising therapeutic target.[5] Inhibition of FEN1 can lead to the accumulation of DNA damage in cancer cells, ultimately resulting in apoptosis, and can also sensitize cancer cells to other DNA-damaging agents.[6][7]
Quantitative Efficacy Comparison
The following table summarizes the reported in vitro efficacy of this compound and FEN1-IN-4.
| Inhibitor | Target | IC50 Value |
| This compound | Flap Endonuclease 1 (FEN1) | 4.2 nM[8] |
| FEN1-IN-4 | Human Flap Endonuclease 1 (hFEN1-336Δ) | 30 nM[9][10] |
Note: The IC50 values presented are from different sources and may have been determined under varying experimental conditions. A direct, head-to-head comparison in the same assay would provide the most accurate relative potency.
Experimental Protocols
Detailed experimental methodologies are crucial for interpreting and reproducing efficacy data. Below are generalized protocols for determining the IC50 of FEN1 inhibitors, based on common biochemical assays.
FEN1 Inhibitory Assay (General Protocol)
A common method to determine the IC50 of a FEN1 inhibitor involves a fluorescence-based assay.
1. Reagents and Materials:
- Recombinant human FEN1 protein.
- Fluorescently labeled DNA substrate containing a 5' flap structure. This substrate typically has a fluorophore on one end and a quencher on the other. When the flap is cleaved by FEN1, the fluorophore is separated from the quencher, resulting in an increase in fluorescence.
- Assay buffer (e.g., Tris-HCl, MgCl2, DTT, BSA).
- Test inhibitors (this compound or FEN1-IN-4) dissolved in a suitable solvent (e.g., DMSO).
- Multi-well plates (e.g., 384-well black plates).
- Fluorescence plate reader.
2. Experimental Procedure:
- A reaction mixture is prepared containing the assay buffer and the fluorescent DNA substrate at a concentration typically near its Km for FEN1.
- Serial dilutions of the test inhibitor are added to the wells of the multi-well plate. Control wells contain the solvent (e.g., DMSO) without the inhibitor.
- The reaction is initiated by the addition of a pre-determined concentration of recombinant FEN1 protein to each well.
- The reaction is incubated at a specific temperature (e.g., 37°C) for a set period (e.g., 30-60 minutes).
- The fluorescence intensity in each well is measured using a fluorescence plate reader at appropriate excitation and emission wavelengths.
3. Data Analysis:
- The fluorescence intensity is plotted against the inhibitor concentration.
- The data is fitted to a dose-response curve (e.g., a four-parameter logistic equation) to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of FEN1 activity.
Cellular Activity of FEN1 Inhibitors
Beyond in vitro enzymatic assays, both inhibitors have demonstrated activity in cellular contexts.
-
This compound has been shown to interfere with DNA replication and repair in cells.[11] It has been investigated for its ability to enhance the sensitivity of cervical cancer cells to radiotherapy and to promote the infiltration of CAR-T cells into solid tumors by activating the cGAS-STING signaling pathway.[7][12]
-
FEN1-IN-4 has been shown to have cytotoxic, cytostatic, and radiosensitizing effects on breast cancer cells.[6] It also inhibits ATP-induced mitochondrial DNA (mtDNA) fragmentation and the phosphorylation of STING in macrophages.[9]
FEN1's Role in DNA Metabolism
The following diagram illustrates the central role of FEN1 in two key DNA metabolic pathways: Okazaki fragment maturation and long-patch base excision repair.
Caption: FEN1's role in Okazaki fragment maturation and long-patch base excision repair.
Conclusion
Both this compound and FEN1-IN-4 are potent inhibitors of FEN1 with demonstrated anti-cancer activities. Based on the available IC50 data, this compound appears to be more potent in vitro. However, the choice of inhibitor for a specific research application will depend on various factors, including the cellular context, the specific biological question being addressed, and other pharmacological properties of the compounds. The provided data and protocols should serve as a valuable resource for researchers in the field of cancer biology and drug discovery.
References
- 1. academic.oup.com [academic.oup.com]
- 2. kuickresearch.com [kuickresearch.com]
- 3. Small-Molecule Inhibitors Targeting FEN1 for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interacting partners of FEN1 and its role in the development of anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Flap structure-specific endonuclease 1 - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. FEN1 inhibitor increases sensitivity of radiotherapy in cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. caymanchem.com [caymanchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. FEN1 inhibitor SC13 promotes CAR-T cells infiltration into solid tumours through cGAS-STING signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of FEN1-IN-SC13 and N-hydroxyurea-based FEN1 Inhibitors for Cancer Therapy
A detailed guide for researchers and drug development professionals on the performance, mechanisms, and experimental validation of two distinct classes of Flap Endonuclease 1 (FEN1) inhibitors.
Flap Endonuclease 1 (FEN1) has emerged as a critical target in oncology due to its essential roles in DNA replication and repair. Its overexpression in various cancers is often correlated with poor prognosis and resistance to conventional therapies. This has spurred the development of small molecule inhibitors aimed at disrupting FEN1's enzymatic activity. This guide provides a comprehensive comparison of two prominent classes of FEN1 inhibitors: FEN1-IN-SC13 and N-hydroxyurea-based compounds.
At a Glance: Key Performance Differences
| Feature | This compound | N-hydroxyurea-based Inhibitors |
| Primary Mechanism | Specific inhibitor of FEN1's endonuclease activity.[1] | Bind to catalytic magnesium ions in the FEN1 active site, blocking substrate access.[2][3] |
| Reported Potency | Half-maximal inhibitory concentration (IC50) for cell proliferation in the range of 20 to 30 µmol/L in NSCLC cell lines.[4] | In vitro IC50 values against FEN1 enzyme are in the low nanomolar to micromolar range for various analogues.[2][5] |
| Cellular Effects | Induces cytotoxicity, accumulation of DNA double-strand breaks, and sensitizes cancer cells to chemotherapy and radiotherapy.[1][6] | Induce a DNA damage response, leading to the accumulation of γH2AX and 53BP1 foci, and are synthetically lethal with defects in DNA repair pathways like BRCAness.[3] |
| Signaling Pathway | Activates the cGAS-STING signaling pathway by promoting the accumulation of cytoplasmic double-stranded DNA.[7][8] | Primarily triggers the DNA Damage Response (DDR) pathway.[9][10] |
| Specificity | Reported to be highly specific for FEN1 over other DNA repair enzymes like APE1, Pol β, and DNA ligase I.[1] | Some compounds may exhibit off-target effects on other 5'-nucleases like EXO1.[2][3] |
Delving into the Mechanisms: How They Inhibit FEN1
N-hydroxyurea-based inhibitors function by directly targeting the catalytic core of the FEN1 enzyme. Their N-hydroxyurea moiety chelates the two essential magnesium ions within the active site. This coordination obstructs the binding of the DNA substrate, effectively preventing the cleavage of the 5' flap structure. This mechanism leads to stalled DNA replication forks and the accumulation of unprocessed Okazaki fragments, which are subsequently converted into DNA double-strand breaks, triggering a robust DNA damage response.
This compound , on the other hand, is a specific inhibitor of FEN1's endonuclease activity.[1] By blocking FEN1, it leads to the accumulation of unrepaired DNA, including cytoplasmic double-stranded DNA fragments.[7] This cytoplasmic DNA is then recognized by the cyclic GMP-AMP synthase (cGAS), which activates the stimulator of interferon genes (STING) signaling pathway.[7][8] This, in turn, leads to the production of pro-inflammatory cytokines and chemokines, promoting an anti-tumor immune response.[7]
Visualizing the Pathways
To better understand the downstream consequences of FEN1 inhibition by these two classes of compounds, the following signaling pathway diagrams are provided.
Caption: DNA Damage Response Pathway activated by N-hydroxyurea-based FEN1 inhibitors.
References
- 1. Targeting DNA Flap Endonuclease 1 to Impede Breast Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cellular Active N-Hydroxyurea FEN1 Inhibitors Block Substrate Entry to the Active Site - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. FEN1 inhibitor increases sensitivity of radiotherapy in cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FEN1 inhibitor SC13 promotes CAR-T cells infiltration into solid tumours through cGAS-STING signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Small molecule inhibitors uncover synthetic genetic interactions of human flap endonuclease 1 (FEN1) with DNA damage response genes | PLOS One [journals.plos.org]
- 10. Small molecule inhibitors uncover synthetic genetic interactions of human flap endonuclease 1 (FEN1) with DNA damage response genes - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Fen1-IN-SC13 and PARP Inhibitors in Oncology
A Guide for Researchers and Drug Development Professionals
The landscape of targeted cancer therapy is continually evolving, with a focus on exploiting specific vulnerabilities within cancer cells. Two key classes of inhibitors, those targeting Flap Endonuclease 1 (FEN1) and Poly (ADP-ribose) polymerase (PARP), have emerged as promising strategies, both centered on the critical cellular process of DNA damage repair. This guide provides a comparative analysis of the novel FEN1 inhibitor, Fen1-IN-SC13, and the more established class of PARP inhibitors, offering a comprehensive overview of their mechanisms of action, preclinical and clinical efficacy, and the experimental methodologies used to evaluate their performance.
Mechanism of Action: A Tale of Two DNA Repair Pathways
Both FEN1 and PARP are crucial enzymes in maintaining genomic integrity, albeit through different but interconnected pathways. Their inhibition leads to the accumulation of DNA damage, ultimately triggering cell death, particularly in cancer cells that often harbor underlying DNA repair defects.
This compound: Targeting DNA Replication and Repair
Flap Endonuclease 1 (FEN1) is a critical enzyme involved in DNA replication, specifically in the maturation of Okazaki fragments on the lagging strand, and in long-patch base excision repair (LP-BER)[1]. Inhibition of FEN1 by molecules like SC13 disrupts these processes, leading to the accumulation of unresolved DNA flap structures. This disruption causes DNA replication stress, chromosomal instability, and the induction of DNA double-strand breaks (DSBs)[1].
Recent studies have shown that the accumulation of cytosolic double-stranded DNA (dsDNA) resulting from FEN1 inhibition can activate the cGAS-STING (cyclic GMP-AMP synthase-stimulator of interferon genes) signaling pathway[2][3]. This innate immune pathway, upon activation, leads to the production of type I interferons and other pro-inflammatory cytokines, which can enhance anti-tumor immunity by promoting the infiltration of immune cells, such as CAR-T cells, into the tumor microenvironment[2][3].
PARP Inhibitors: Exploiting Synthetic Lethality
Poly (ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are key players in the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway. PARP inhibitors exert their anti-cancer effects through two primary mechanisms:
-
Catalytic Inhibition: By competing with NAD+, PARP inhibitors block the catalytic activity of PARP enzymes, preventing the recruitment of other DNA repair proteins to the site of SSBs.
-
PARP Trapping: Many PARP inhibitors "trap" the PARP enzyme on the DNA at the site of the break. This trapped PARP-DNA complex is highly cytotoxic as it obstructs DNA replication and transcription, leading to the formation of DSBs.
The efficacy of PARP inhibitors is most pronounced in tumors with deficiencies in the homologous recombination (HR) pathway for DSB repair, such as those with mutations in the BRCA1 or BRCA2 genes. This concept is known as "synthetic lethality," where the inhibition of two DNA repair pathways (BER by PARP inhibitors and HR by genetic mutation) is lethal to the cancer cell, while inhibition of either pathway alone is not.
Quantitative Performance Analysis
The following tables summarize the available quantitative data on the in vitro and in vivo efficacy of this compound and various PARP inhibitors. It is important to note that direct comparative studies are limited, and the data presented are from different studies and experimental conditions.
Table 1: In Vitro Cytotoxicity (IC50) of this compound and PARP Inhibitors in Cancer Cell Lines
| Inhibitor | Cancer Type | Cell Line | IC50 (µM) | Citation |
| This compound | Prostate Cancer | PC3 | ~40 | [4] |
| Prostate Cancer | LNCaP | ~60 | [4] | |
| Olaparib | Breast Cancer | MCF7 | 10 | [5][6] |
| Breast Cancer | MDA-MB-231 | 14 | [5][6] | |
| Breast Cancer | HCC1937 (BRCA1 mutant) | 150 | [5][6] | |
| Ovarian Cancer | A2780 | 1.2 | [7] | |
| Rucaparib | Ovarian Cancer | A2780 | 3.26 | [8] |
| Ovarian Cancer | SKOV-3 | >25 | [8] | |
| Ovarian Cancer | KURAMOCHI (BRCA1/2 mutant) | <5 | [9] | |
| Talazoparib | Breast Cancer | MDA-MB-231 | 0.48 | [7] |
| Ovarian Cancer | SKOV-3 | 1.757 (48h) | [10] | |
| Ovarian Cancer | NCI/ADR-RES | 1.169 (48h) | [10] | |
| Niraparib | Breast Cancer | BT549 | 7 | [7] |
| Breast Cancer | HCC1143 | 9 | [7] | |
| Breast Cancer | HCC70 | 4 | [7] |
Table 2: Clinical Efficacy of PARP Inhibitors in Various Cancers
| Inhibitor | Cancer Type | Clinical Trial Phase | Endpoint | Result | Citation |
| Olaparib | Ovarian Cancer (BRCAm, first-line maintenance) | III (SOLO-1) | Median PFS | Not reached vs. 13.8 months with placebo | [11] |
| Rucaparib | Ovarian Cancer (recurrent, BRCAm) | II (ARIEL2) | ORR | 82% (platinum-sensitive) | [9] |
| Ovarian Cancer (recurrent, high-grade) | Meta-analysis | Pooled ORR | 33.1% | [12] | |
| Niraparib | Prostate Cancer (mCRPC, DRD) | II (GALAHAD) | ORR (BRCA cohort) | 34.2% | [13] |
| Prostate Cancer (mCSPC, HRR altered) | III (AMPLITUDE) | rPFS | Reduced risk of progression by 37% | [14][15] | |
| Talazoparib | Breast Cancer (gBRCAm) | I | ORR | 50% | [16] |
| Ovarian Cancer (BRCAm) | I | ORR | 42% | [16] | |
| Veliparib | Breast Cancer (TNBC, "BRCA-like") | II (SWOG S1416) | Median PFS | 5.9 months vs. 4.2 months with placebo | [6][17] |
PFS: Progression-Free Survival; ORR: Objective Response Rate; rPFS: radiographic Progression-Free Survival; mCRPC: metastatic Castration-Resistant Prostate Cancer; DRD: DNA Repair Defect; mCSPC: metastatic Castration-Sensitive Prostate Cancer; HRR: Homologous Recombination Repair; gBRCAm: germline BRCA mutation; TNBC: Triple-Negative Breast Cancer.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in this guide.
1. Cell Viability (MTT/SRB) Assay
-
Objective: To determine the concentration of an inhibitor that reduces cell viability by 50% (IC50).
-
Protocol:
-
Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the inhibitor (e.g., this compound or a PARP inhibitor) for a specified period (e.g., 72 hours).
-
For MTT assay, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals. Solubilize the crystals with a solubilization solution. For SRB assay, fix the cells with trichloroacetic acid, wash, and stain with sulforhodamine B solution.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value using non-linear regression analysis.
-
2. In Vivo Xenograft Tumor Model
-
Objective: To evaluate the anti-tumor efficacy of an inhibitor in a living organism.
-
Protocol:
-
Subcutaneously inject a suspension of human cancer cells into the flank of immunocompromised mice (e.g., nude mice).
-
Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the inhibitor (e.g., this compound or a PARP inhibitor) or vehicle control to the mice via an appropriate route (e.g., intraperitoneal or oral) at a specified dose and schedule.
-
Measure tumor volume and mouse body weight regularly (e.g., twice a week) using calipers.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis, western blotting).
-
3. Western Blotting for Signaling Pathway Analysis
-
Objective: To detect changes in the expression and phosphorylation of proteins involved in specific signaling pathways (e.g., cGAS-STING or DNA damage response).
-
Protocol:
-
Treat cancer cells with the inhibitor for a specified time.
-
Lyse the cells to extract total proteins and determine the protein concentration.
-
Separate the proteins by size using SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific to the target proteins (e.g., p-STING, p-TBK1 for the cGAS-STING pathway; γH2AX, p-CHK1 for the DNA damage response pathway).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and a typical experimental workflow for comparing these inhibitors.
References
- 1. mdpi.com [mdpi.com]
- 2. In vivo tumor xenograft model [bio-protocol.org]
- 3. FEN1 inhibitor SC13 promotes CAR-T cells infiltration into solid tumours through cGAS-STING signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Differential Metabolic Signature of Breast Cancer Cellular Response to Olaparib Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. mdpi.com [mdpi.com]
- 8. Combination treatment with rucaparib (Rubraca) and MDM2 inhibitors, Nutlin-3 and RG7388, has synergistic and dose reduction potential in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Therapeutic Potential of the Poly(ADP-ribose) Polymerase Inhibitor Rucaparib for the Treatment of Sporadic Human Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ar.iiarjournals.org [ar.iiarjournals.org]
- 11. Clonogenic Assay [en.bio-protocol.org]
- 12. Single-Molecule DNA Fiber Analyses to Characterize Replication Fork Dynamics in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Single-Molecule DNA Fiber Analyses to Characterize Replication Fork Dynamics in Living Cells | Springer Nature Experiments [experiments.springernature.com]
- 14. Single Molecular Resolution to Monitor DNA Replication Fork Dynamics upon Stress by DNA Fiber Assay [bio-protocol.org]
- 15. In vivo mouse xenograft tumor model [bio-protocol.org]
- 16. Nanoformulation of Talazoparib Delays Tumor Progression and Ascites Formation in a Late Stage Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Single Molecular Resolution to Monitor DNA Replication Fork Dynamics upon Stress by DNA Fiber Assay - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Double-Edged Sword: Fen1-IN-SC13's Impact on FEN1 Proficient vs. Deficient Cells
For researchers, scientists, and drug development professionals, understanding the context-dependent effects of targeted therapies is paramount. This guide provides a comprehensive comparison of the cellular consequences of Fen1-IN-SC13, a specific inhibitor of Flap Endonuclease 1 (FEN1), in FEN1 proficient cells versus those with compromised FEN1 function. The data presented herein underscores the principle of synthetic lethality and highlights the therapeutic potential of FEN1 inhibition in specific cancer contexts.
Flap Endonuclease 1 (FEN1) is a critical enzyme involved in DNA replication and repair, specifically in Okazaki fragment maturation and long-patch base excision repair (LP-BER).[1][2][3] Its inhibition by small molecules like this compound disrupts these fundamental processes, leading to genomic instability and cell death, particularly in cancer cells that are often characterized by elevated FEN1 expression.[3] This guide delves into the differential effects of this compound, revealing a heightened sensitivity in cells with deficient DNA damage response pathways, a state that functionally mimics FEN1 deficiency.
The Principle of Synthetic Lethality: A Key to Understanding Differential Effects
The enhanced efficacy of FEN1 inhibitors in certain cancer cells is rooted in the concept of synthetic lethality. This occurs when the simultaneous loss of two genes (or the inhibition of their protein products) is lethal to a cell, while the loss of either one alone is not. Many cancers harbor mutations in DNA damage response (DDR) genes, such as BRCA1 and BRCA2, making them heavily reliant on alternative repair pathways, including the one mediated by FEN1. By inhibiting FEN1 in these already compromised cells, a synthetic lethal scenario is created, leading to catastrophic DNA damage and selective elimination of cancer cells.[4][5]
Comparative Efficacy of FEN1 Inhibition: A Data-Driven Analysis
Experimental evidence consistently demonstrates that cells deficient in key DNA repair proteins, such as BRCA2, exhibit a heightened sensitivity to FEN1 inhibition. This hypersensitivity serves as a robust model for understanding the effects of FEN1 inhibitors in a "FEN1-deficient" context, where the cell's overall capacity to repair DNA damage is compromised.
Quantitative Comparison of Cellular Fates
The following tables summarize the differential effects of FEN1 inhibition on cell viability, DNA damage, cell cycle progression, and apoptosis in FEN1 proficient versus functionally FEN1-deficient (e.g., BRCA2-deficient) cells.
Table 1: Cell Viability Following FEN1 Inhibition
| Cell Line | FEN1 Status | Treatment | Relative Cell Viability (%) |
| PEO4 | Proficient (BRCA2 Revertant) | FEN1 Inhibitor | Less Sensitive |
| PEO1 | Deficient (BRCA2 Mutant) | FEN1 Inhibitor | More Sensitive[5] |
| PEO4 | Proficient (BRCA2 Revertant) | FEN1 siRNA | No Significant Impairment[5] |
| PEO1 | Deficient (BRCA2 Mutant) | FEN1 siRNA | Significantly Impaired[5] |
Table 2: DNA Damage (γH2AX Foci) Following FEN1 Inhibition
| Cell Line | FEN1 Status | Treatment | γH2AX Foci Accumulation |
| PEO4 | Proficient (BRCA2 Revertant) | FEN1 Inhibitor | Moderate Increase |
| PEO1 | Deficient (BRCA2 Mutant) | FEN1 Inhibitor | Significant Increase[5] |
| PEO4 | Proficient (BRCA2 Revertant) | FEN1 siRNA | Moderate Increase |
| PEO1 | Deficient (BRCA2 Mutant) | FEN1 siRNA | Significant Increase[5] |
Table 3: Cell Cycle Progression Following FEN1 Inhibition
| Cell Line | FEN1 Status | Treatment | Predominant Cell Cycle Phase |
| PEO4 | Proficient (BRCA2 Revertant) | FEN1 Inhibitor | G2/M Arrest |
| PEO1 | Deficient (BRCA2 Mutant) | FEN1 Inhibitor | S-phase and G2/M Arrest[5] |
| PEO4 | Proficient (BRCA2 Revertant) | FEN1 siRNA | No Significant Arrest |
| PEO1 | Deficient (BRCA2 Mutant) | FEN1 siRNA | S-phase Arrest[5] |
Table 4: Apoptosis Following FEN1 Inhibition
| Cell Line | FEN1 Status | Treatment | Induction of Apoptosis |
| PEO4 | Proficient (BRCA2 Revertant) | FEN1 Inhibitor | Moderate Increase |
| PEO1 | Deficient (BRCA2 Mutant) | FEN1 Inhibitor | Significant Increase[5] |
| PEO4 | Proficient (BRCA2 Revertant) | FEN1 siRNA | No Significant Increase |
| PEO1 | Deficient (BRCA2 Mutant) | FEN1 siRNA | Significant Increase[5] |
These data clearly illustrate that in a functionally FEN1-deficient setting (BRCA2 mutant cells), inhibition of FEN1 activity, either by a small molecule inhibitor or by siRNA-mediated knockdown, leads to a more severe phenotype characterized by reduced cell viability, increased DNA damage, significant cell cycle arrest, and enhanced apoptosis. Conversely, FEN1 proficient cells are better able to tolerate the inhibition of this single DNA repair pathway. Interestingly, one study showed that cells with depleted FEN1 (via shRNA) exhibited resistance to a FEN1 inhibitor, providing strong evidence for the on-target activity of such compounds.[6]
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided.
Figure 1: Contrasting effects of this compound in FEN1 proficient vs. deficient cells.
Figure 2: General experimental workflow for assessing the effects of this compound.
Detailed Experimental Protocols
The following are generalized protocols for the key experiments cited in this guide, based on standard methodologies reported in the literature.
Cell Viability Assay (Clonogenic Assay)
-
Cell Seeding: Seed cells (e.g., PEO1 and PEO4) at a low density (e.g., 500-1000 cells/well) in 6-well plates and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound or transfect with FEN1-specific siRNA. Include a vehicle control (e.g., DMSO) and a non-targeting siRNA control.
-
Incubation: Incubate the plates for 10-14 days to allow for colony formation.
-
Staining: Fix the colonies with methanol and stain with 0.5% crystal violet.
-
Quantification: Count the number of colonies (typically >50 cells) in each well. Calculate the surviving fraction for each treatment condition relative to the control.[5]
DNA Damage Assay (γH2AX Staining)
-
Cell Culture and Treatment: Grow cells on coverslips and treat with this compound or a control for the desired time period.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.25% Triton X-100 in PBS.
-
Blocking: Block non-specific antibody binding with a blocking solution (e.g., 1% BSA in PBS).
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against phosphorylated H2AX (γH2AX).
-
Secondary Antibody Incubation: After washing, incubate with a fluorescently labeled secondary antibody.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging and Analysis: Visualize the cells using a fluorescence microscope and quantify the number of γH2AX foci per nucleus.[5]
Cell Cycle Analysis (Flow Cytometry)
-
Cell Harvest and Fixation: Harvest the treated and control cells, wash with PBS, and fix in cold 70% ethanol.
-
Staining: Resuspend the fixed cells in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.[5]
Apoptosis Assay (Annexin V Staining)
-
Cell Harvest: Harvest both adherent and floating cells from the treated and control cultures.
-
Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and propidium iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining.
-
Data Analysis: Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).[5]
Conclusion
The differential effects of this compound in FEN1 proficient versus deficient cellular contexts provide a compelling case for its development as a targeted cancer therapy. The principle of synthetic lethality, robustly demonstrated in cells with compromised DNA damage response pathways, offers a clear strategy for patient stratification. The experimental data consistently show that while FEN1 proficient cells can largely withstand the impact of FEN1 inhibition, functionally deficient cells experience a cascade of detrimental events, including overwhelming DNA damage, cell cycle disruption, and ultimately, apoptosis. This guide provides a foundational understanding and practical methodologies for researchers and drug developers seeking to further explore and exploit the therapeutic potential of FEN1 inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. FEN1 endonuclease as a therapeutic target for human cancers with defects in homologous recombination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. kuickresearch.com [kuickresearch.com]
- 5. FEN1 Blockade for Platinum Chemo-Sensitization and Synthetic Lethality in Epithelial Ovarian Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cellular Active N-Hydroxyurea FEN1 Inhibitors Block Substrate Entry to the Active Site - PMC [pmc.ncbi.nlm.nih.gov]
Fen1-IN-SC13: A Comparative Analysis of Nuclease Specificity
For researchers, scientists, and drug development professionals, understanding the specificity of a small molecule inhibitor is paramount to its potential as a therapeutic agent. This guide provides a detailed comparison of the cross-reactivity of Fen1-IN-SC13, a known inhibitor of Flap endonuclease 1 (FEN1), with other nucleases. The data presented is based on available experimental evidence to facilitate an objective assessment of the inhibitor's performance.
This compound (hereafter referred to as SC13) has been identified as a specific inhibitor of FEN1, a critical enzyme in DNA replication and repair.[1] Its primary mechanism involves blocking the flap endonuclease activity of FEN1, which is essential for Okazaki fragment maturation during DNA replication and for long-patch base excision repair (LP-BER).[1][2] The targeted inhibition of FEN1 by SC13 has been shown to suppress cancer cell proliferation and increase the sensitivity of cancer cells to chemotherapeutic drugs.[1]
Comparative Nuclease Inhibition Profile of SC13
To ascertain the specificity of SC13, its inhibitory activity was evaluated against a panel of other nucleases and DNA repair enzymes. The following table summarizes the quantitative data from these comparative assays.
| Enzyme/Activity | Target Pathway/Function | SC13 Inhibitory Effect | Reference |
| FEN1 (Flap endonuclease activity) | DNA Replication & Repair | Potent Inhibition (IC50 specific) | [1] |
| FEN1 (Exonuclease activity - EXO) | DNA Repair | No significant inhibition | [1] |
| FEN1 (Gap-endonuclease activity - GEN) | DNA Repair | No significant inhibition | [1] |
| Apurinic/apyrimidinic endonuclease 1 (APE1) | Base Excision Repair | No significant inhibition | [1] |
| DNA Polymerase β (Pol β) | Base Excision Repair | No significant inhibition | [1] |
| DNA Ligase I | DNA Ligation | No significant inhibition | [1] |
| DNase I | General DNA degradation | No significant inhibition | [1] |
The data clearly indicates that SC13 is highly specific for the flap endonuclease activity of FEN1. At concentrations where it effectively inhibits FEN1's primary function, it does not exert a significant inhibitory effect on its other catalytic activities (EXO and GEN) or on other key enzymes involved in DNA metabolism, including those in the base excision repair pathway.[1]
Experimental Methodologies
The specificity of SC13 was determined through a series of in vitro nuclease activity assays. The general workflow for these experiments is outlined below.
General Experimental Workflow for Nuclease Activity Assay
Caption: General workflow for in vitro nuclease activity assays.
Detailed Protocol for FEN1 Flap Endonuclease Activity Assay:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing a specific buffer, a fluorescently labeled flap DNA substrate, and purified recombinant FEN1 enzyme.
-
Inhibitor Addition: SC13 is added to the reaction mixture at a range of concentrations. A control reaction without the inhibitor is also prepared.
-
Incubation: The reaction mixtures are incubated at 37°C for a specified time to allow for the enzymatic cleavage of the DNA substrate.
-
Reaction Termination: The reaction is stopped by the addition of a stop solution, typically containing a denaturing agent and a loading dye.
-
Product Separation: The reaction products are separated by size using denaturing polyacrylamide gel electrophoresis (PAGE).
-
Visualization and Quantification: The gel is visualized using a fluorescence imager to detect the cleaved and uncleaved DNA substrates. The intensity of the bands is quantified to determine the percentage of inhibition at each concentration of SC13. The IC50 value is then calculated.
Similar protocols are followed for the other tested nucleases, using their respective optimal substrates and buffer conditions.
FEN1's Role in DNA Metabolism and the Impact of Inhibition
FEN1 plays a crucial role in maintaining genome stability through its involvement in DNA replication and repair pathways.[3][4] The specificity of SC13 in inhibiting FEN1's flap endonuclease activity has significant implications for its therapeutic potential.
Caption: Impact of SC13 on FEN1-mediated DNA metabolic pathways.
By specifically inhibiting the flap endonuclease activity of FEN1, SC13 disrupts these critical cellular processes.[1] This leads to impaired DNA replication and the accumulation of DNA damage, which can ultimately trigger cell cycle arrest and apoptosis, particularly in rapidly proliferating cancer cells that are often more reliant on efficient DNA repair mechanisms.[5][6] The high specificity of SC13 for FEN1 minimizes off-target effects on other essential nucleases, making it a promising candidate for targeted cancer therapy.
References
- 1. Targeting DNA Flap Endonuclease 1 to Impede Breast Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Interacting partners of FEN1 and its role in the development of anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Functional regulation of FEN1 nuclease and its link to cancer | Semantic Scholar [semanticscholar.org]
- 5. FEN1 inhibitor increases sensitivity of radiotherapy in cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FEN1 endonuclease as a therapeutic target for human cancers with defects in homologous recombination - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Small Molecule FEN1 Inhibitors for Researchers
Flap endonuclease 1 (FEN1) is a critical enzyme involved in DNA replication and repair, making it an attractive target for the development of novel cancer therapeutics. Inhibition of FEN1 can lead to synthetic lethality in cancer cells with specific DNA repair deficiencies, such as those with BRCA mutations. This guide provides a head-to-head comparison of prominent small molecule FEN1 inhibitors, supported by experimental data to aid researchers in selecting the appropriate tool compounds for their studies.
Performance Comparison of FEN1 Inhibitors
The following table summarizes the in vitro and cellular potency of several well-characterized small molecule inhibitors of FEN1. The data has been compiled from various publications to provide a comparative overview.
| Inhibitor | Target(s) | Biochemical IC50 (nM) | Cellular EC50 (nM) | Key Features & Applications |
| BSM-1516 | FEN1 | 7 | 24 (CETSA) | Highly potent and selective. Synergizes with PARP, USP1, PARG, and ATR inhibitors. Suitable for in vivo studies.[1][2][3][4][5][6] |
| FEN1-IN-4 | FEN1, EXO1 | 30 | - | Inhibits mitochondrial DNA fragmentation. Reduces IL-1β in vivo.[7][8][9] |
| N-Hydroxyurea Cpd 1 | FEN1, EXO1 | ~20-50 | 5,100 (CETSA) | Binds to both free FEN1 and FEN1-DNA complex. Induces DNA damage response.[10][11][12] |
| N-Hydroxyurea Cpd 2 | FEN1, EXO1 | ~30-60 | - | Competitive inhibitor.[10][13] |
| N-Hydroxyurea Cpd 4 | FEN1, EXO1 | ~40-70 | 6,800 (CETSA) | Engages FEN1 in cells.[10] |
| N-Hydroxyurea Cpd 8 | FEN1 | - | - | Shows synthetic lethality with BRCA1/2 deficiency. Effective in vivo.[14][15] |
| N-Hydroxyurea Cpd 20 | FEN1 | 3 | - | Potent in vitro inhibitor, but limited cellular activity alone.[16] |
| PTPD | FEN1 | 22 | - | One of the earlier identified FEN1 inhibitors.[17] |
| Aurintricarboxylic Acid | FEN1 | 590 | - | Identified through screening of small molecules.[18] |
| NSC-13755 | FEN1 | 930 | - | Arylstibonic acid derivative.[18] |
Note: IC50 and EC50 values can vary depending on the specific assay conditions and cell lines used. CETSA refers to Cellular Thermal Shift Assay, a method for assessing target engagement in cells.
FEN1's Role in DNA Metabolism
FEN1 plays a crucial role in maintaining genomic stability through its involvement in several key DNA metabolic pathways.[19][20][21] A simplified representation of these pathways is shown below.
Caption: FEN1's central roles in Okazaki fragment maturation, long-patch base excision repair, and overall genome stability.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the evaluation and comparison of FEN1 inhibitors.
FEN1 Nuclease Activity Assay (Fluorescence-Based)
This assay measures the ability of a compound to inhibit the nuclease activity of FEN1 on a synthetic DNA substrate.
Experimental Workflow:
Caption: Workflow for a typical in vitro FEN1 nuclease activity assay.
Detailed Protocol:
-
Substrate Preparation: A synthetic DNA flap substrate is used, typically with a fluorophore on the 5' end of the flap and a quencher on the complementary strand. In the intact substrate, the fluorescence is quenched.
-
Reaction Setup: Reactions are typically set up in a 96- or 384-well plate format. Each well contains FEN1 enzyme, the DNA substrate, and the test inhibitor at various concentrations in an appropriate reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM DTT).
-
Incubation: The reaction is initiated by the addition of the enzyme or substrate and incubated at 37°C for a defined period (e.g., 15-30 minutes).
-
Detection: Upon cleavage of the flap by FEN1, the fluorophore is released from the proximity of the quencher, resulting in an increase in fluorescence. The fluorescence intensity is measured using a plate reader.
-
Data Analysis: The percentage of inhibition is calculated relative to a control reaction without any inhibitor. IC50 values are then determined by fitting the dose-response data to a sigmoidal curve.[1][18][22][23][24][25][26]
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify the engagement of an inhibitor with its target protein within a cellular environment.
Experimental Workflow:
Caption: General workflow for the Cellular Thermal Shift Assay (CETSA).
Detailed Protocol:
-
Cell Culture and Treatment: Cells are cultured and treated with various concentrations of the FEN1 inhibitor or a vehicle control for a specific duration (e.g., 1-4 hours).[27]
-
Heat Challenge: The treated cells are then heated to a temperature that causes partial denaturation and aggregation of the target protein. Ligand-bound proteins are generally more resistant to thermal denaturation.[28][29][30]
-
Lysis and Fractionation: After heating, the cells are lysed, and the soluble fraction is separated from the aggregated proteins by centrifugation.
-
Detection of Soluble FEN1: The amount of soluble FEN1 remaining in the supernatant is quantified using standard protein detection methods such as Western blotting or an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The thermal stabilization of FEN1 by the inhibitor is observed as an increase in the amount of soluble protein at the denaturation temperature. The EC50 for target engagement is determined by plotting the amount of soluble FEN1 against the inhibitor concentration.[1][5][6][10]
Clonogenic Survival Assay
This cell-based assay assesses the long-term effect of an inhibitor on the ability of single cells to proliferate and form colonies.
Experimental Workflow:
Caption: Steps involved in a clonogenic survival assay to assess inhibitor cytotoxicity.
Detailed Protocol:
-
Cell Seeding: A known number of cells are seeded into culture plates at a low density to ensure that individual colonies can form.
-
Treatment: The cells are then treated with the FEN1 inhibitor at a range of concentrations.
-
Incubation: The plates are incubated for 7-14 days, allowing surviving cells to proliferate and form visible colonies.[31]
-
Colony Staining and Quantification: After the incubation period, the colonies are fixed and stained, typically with crystal violet. The number of colonies in each well is then counted.
-
Data Analysis: The surviving fraction is calculated by normalizing the number of colonies in the treated wells to the number of colonies in the control wells. This data is used to assess the cytotoxic or cytostatic effects of the inhibitor.[17][32]
Conclusion
The field of FEN1 inhibitor development has seen significant progress, with several potent and selective compounds now available for research. BSM-1516 stands out for its high potency and selectivity, making it a valuable tool for in vivo studies and for exploring synergistic combinations with other DNA damage response inhibitors. The N-hydroxyurea series of compounds, while also targeting EXO1, have been instrumental in validating the synthetic lethal relationship between FEN1 inhibition and defects in homologous recombination. The choice of inhibitor will ultimately depend on the specific research question, whether it be dissecting the fundamental roles of FEN1 in DNA metabolism or exploring its therapeutic potential in various cancer models. The experimental protocols provided in this guide offer a starting point for the rigorous evaluation of these and future FEN1 inhibitors.
References
- 1. blacksmithmedicines.com [blacksmithmedicines.com]
- 2. blacksmithmedicines.com [blacksmithmedicines.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. blacksmithmedicines.com [blacksmithmedicines.com]
- 7. caymanchem.com [caymanchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Cellular Active N-Hydroxyurea FEN1 Inhibitors Block Substrate Entry to the Active Site - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cellular Active N-Hydroxyurea FEN1 Inhibitors Block Substrate Entry to the Active Site - White Rose Research Online [eprints.whiterose.ac.uk]
- 12. Cellularly active N-hydroxyurea FEN1 inhibitors block substrate entry to the active site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Draining the FEN1s for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. FEN1 Blockade for Platinum Chemo-Sensitization and Synthetic Lethality in Epithelial Ovarian Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Complementary non-radioactive assays for investigation of human flap endonuclease 1 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. Interacting partners of FEN1 and its role in the development of anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Flap structure-specific endonuclease 1 - Wikipedia [en.wikipedia.org]
- 22. Development of a high-throughput fluorescence polarization DNA cleavage assay for the identification of FEN1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. ubiqbio.com [ubiqbio.com]
- 26. rsc.org [rsc.org]
- 27. High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 29. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 31. mdpi.com [mdpi.com]
- 32. A High Content Clonogenic Survival Drug Screen Identifies MEK Inhibitors as Potent Radiation Sensitizers for KRAS Mutant Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Fen1-IN-SC13: A Step-by-Step Guide for Laboratory Professionals
Ensuring laboratory safety and environmental compliance is paramount when handling and disposing of chemical compounds. This guide provides essential, step-by-step procedures for the proper disposal of Fen1-IN-SC13, a potent DNA fragmentation endonuclease 1 (FEN1) inhibitor used in cancer research. The following protocols are designed for researchers, scientists, and drug development professionals to manage this compound responsibly.
This compound, as a bioactive small molecule, requires careful handling throughout its lifecycle in the laboratory, from receipt to final disposal. While the Safety Data Sheet (SDS) for this compound advises adherence to local, regional, and national regulations, this guide offers a more detailed operational workflow based on general best practices from the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) for hazardous waste management in a laboratory setting.
Key Chemical and Safety Data
A summary of important quantitative data for this compound is provided below for quick reference.
| Property | Value |
| CAS Number | 2098776-03-3 |
| Molecular Formula | C24H23N3O3S |
| Molecular Weight | 433.52 g/mol |
| Appearance | Solid powder (Off-white to light yellow) |
| Solubility | Soluble in DMSO |
| Storage | Store at -20°C for the short term and -80°C for the long term. |
Experimental Protocols Referenced
The disposal procedures outlined below are based on a synthesis of information from the Safety Data Sheet for SC-13 and standard laboratory hazardous waste guidelines from the EPA and OSHA. These protocols are designed to be general and should be adapted to comply with your institution's specific hazardous waste management plan.
Step-by-Step Disposal Procedure for this compound
1. Waste Identification and Classification:
-
Hazardous Waste Determination: Based on its biological activity and likely use in solution with solvents like DMSO, this compound waste should be treated as hazardous chemical waste.[1][2]
-
Segregation: Do not mix this compound waste with non-hazardous waste. It should be segregated at the point of generation.
2. Preparing for Disposal:
-
Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (butyl gloves are recommended when working with DMSO).[3]
-
Waste Container Selection:
-
Use a designated, leak-proof, and sealable hazardous waste container that is compatible with the chemical waste being collected.[1][2]
-
If the original container is used for disposal, ensure it is in good condition with no signs of deterioration.[4]
-
For solutions of this compound in organic solvents like DMSO, use a container designated for flammable or organic solvent waste.[3][5]
-
3. Waste Collection and Labeling:
-
Solid Waste:
-
Collect unused or expired solid this compound powder in its original vial or a compatible, sealed container.
-
Contaminated materials such as weighing paper, pipette tips, and gloves should be placed in a designated solid hazardous waste container.
-
-
Liquid Waste (Solutions):
-
Labeling:
-
Clearly label the hazardous waste container with the words "Hazardous Waste."[7]
-
The label must include the full chemical name ("this compound") and the solvent used (e.g., "Dimethyl Sulfoxide"). List all components of a mixture by percentage or volume.[4]
-
Indicate the associated hazards (e.g., "Toxic," "Flammable" if in a flammable solvent).[7]
-
Include the date when the waste was first added to the container.
-
4. Storage of Hazardous Waste:
-
Satellite Accumulation Area (SAA): Store the labeled hazardous waste container in a designated SAA, which should be at or near the point of waste generation and under the control of laboratory personnel.[4][8]
-
Container Management: Keep the waste container securely capped at all times, except when adding waste.[4]
-
Segregation in Storage: Store the this compound waste container segregated from incompatible materials. For example, keep organic solvent waste separate from acids and bases.[4]
5. Final Disposal:
-
Arrange for Pickup: Once the waste container is full or has been in the SAA for the maximum allowed time (typically up to one year for partially filled containers), arrange for its removal by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[4]
-
Documentation: Maintain records of hazardous waste disposal as required by your institution and regulatory agencies.[1]
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
References
- 1. Are There Specific Regulations for Disposing of Chemical Waste in a Lab [needle.tube]
- 2. usbioclean.com [usbioclean.com]
- 3. uwaterloo.ca [uwaterloo.ca]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. Disposal Standards - Department of Biology, University of York [york.ac.uk]
- 6. depts.washington.edu [depts.washington.edu]
- 7. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 8. epa.gov [epa.gov]
Essential Safety and Operational Guide for Handling Fen1-IN-SC13
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Fen1-IN-SC13, a potent inhibitor of DNA fragmentation endonuclease 1 (FEN1) with antitumor properties. Adherence to these procedures is vital for ensuring laboratory safety and experimental integrity.
Compound Information at a Glance
| Property | Value | Source |
| IUPAC Name | Not available in search results | - |
| CAS Number | 2098776-03-3 | [1] |
| Molecular Formula | C24H23N3O3S | [1] |
| Purity | 98.42% | [2] |
| Appearance | Solid | [3] |
| Storage | -80°C (6 months), -20°C (1 month) | [2] |
Personal Protective Equipment (PPE)
Given that this compound is a potent small molecule inhibitor and should be considered hazardous until more information is available, a comprehensive PPE strategy is mandatory.[4]
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Chemical-resistant nitrile gloves. Change immediately if contaminated. |
| Eye Protection | Safety Glasses | ANSI Z87.1-rated safety glasses with side shields. |
| Body Protection | Lab Coat | Full-length, long-sleeved lab coat. |
| Respiratory Protection | Not generally required | Use in a certified chemical fume hood to avoid inhalation. |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the safe handling of this compound from receipt to experimental use.
1. Receiving and Storage:
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Wear appropriate PPE (lab coat, gloves, safety glasses) when opening the package.
-
Verify the compound details against the order information.
-
Store the compound at the recommended temperature: -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[2]
2. Preparation of Stock Solutions:
-
All handling of the solid compound and preparation of solutions must be conducted in a certified chemical fume hood.
-
Before weighing, allow the container to equilibrate to room temperature to prevent condensation.
-
Use calibrated equipment for weighing and measuring solvents.
-
This compound is soluble in DMSO.[2] For in vivo studies, a common solvent is a mixture of 10% DMSO and 90% Corn Oil.[2]
-
Cap the vial tightly after use and return to the appropriate storage conditions.
3. Experimental Use:
-
When using this compound in experiments, ensure that all procedures are carried out in a designated area.
-
Avoid direct contact with the compound and solutions.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling the compound, even if gloves were worn.[4]
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure compliance with institutional and local regulations.
| Waste Type | Disposal Procedure |
| Unused Solid Compound | Dispose of as hazardous chemical waste in a clearly labeled, sealed container. |
| Contaminated Labware (e.g., pipette tips, tubes) | Collect in a designated hazardous waste container. |
| Liquid Waste (e.g., unused solutions) | Collect in a sealed, labeled hazardous waste container. Do not pour down the drain. |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and the recommended workflow for its safe handling.
Caption: Mechanism of this compound action.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
